3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Description
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-ethyl-1-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-3-9(4-2)7-11(12)10-5-6-13-8-10/h5-6,8-9,11H,3-4,7,12H2,1-2H3 |
InChI Key |
QWMRJMVEXVWRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CSC=C1)N |
Origin of Product |
United States |
Spectroscopic analysis of thiophene derivatives (NMR, IR, Mass Spec)
Title: Structural Elucidation of Thiophene Derivatives: A Multi-Dimensional Spectroscopic Guide
Introduction: The Thiophene Challenge in Drug Discovery
Thiophene moieties are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl groups to improve metabolic stability or alter polarity. From the antiplatelet agent Clopidogrel to the antidepressant Duloxetine , the thiophene ring is a privileged scaffold. However, its characterization presents unique challenges: the electron-rich sulfur atom induces significant ring current effects, and the similarity in chemical shifts between
This guide moves beyond basic spectral interpretation. It establishes a self-validating workflow —a triangulation of NMR, IR, and Mass Spectrometry—to ensure structural certainty in thiophene-based drug candidates.
Part 1: Nuclear Magnetic Resonance (NMR) – The Regiochemical Backbone
NMR is the primary tool for determining substitution patterns (regiochemistry). In thiophenes, the scalar coupling constants (
Proton ( H) NMR Diagnostics
The thiophene ring possesses two distinct proton environments:
-
Electronic Deshielding: The sulfur atom is electronegative but also polarizable. Generally,
-protons appear downfield (7.18–7.40 ppm) relative to -protons (6.90–7.15 ppm) due to the inductive effect of sulfur. -
The "Fingerprint" Coupling Constants: This is the most critical validation step. If you cannot resolve the coupling, you cannot confirm the isomer.
Table 1: Diagnostic Coupling Constants in Thiophene Derivatives
| Interaction | Positions | Coupling Constant ( | Structural Insight |
| Vicinal | 3.3 – 4.0 Hz | Indicates unsubstituted | |
| Vicinal | 4.7 – 5.5 Hz | Larger than | |
| Long-range | 1.0 – 1.7 Hz | "Meta-like" coupling; confirms 2,4-substitution. | |
| Long-range | 2.3 – 3.0 Hz | Across the sulfur; confirms 3,4-substitution. |
Senior Scientist Insight: When analyzing 2-substituted thiophenes, the H3 signal often appears as a doublet of doublets (dd) due to coupling with H4 (
Hz) and H5 (Hz). If you observe a clean doublet with Hz, you are likely looking at H2 coupled to H3, implying a 4,5-substitution or a 2,3-disubstituted system.
Carbon ( C) NMR Signatures
-
C2/C5 (
): Typically 120–130 ppm. -
C3/C4 (
): Typically 125–128 ppm. -
Substituent Effects: An electron-withdrawing group (e.g., -COR, -NO
) at C2 will shift C3 upfield (shielding) and C5 downfield (deshielding) via resonance.
Part 2: Infrared Spectroscopy (IR) – Functional Validation
While NMR provides the skeleton, IR confirms the electronic environment and ring integrity. The C-S stretch is often weak and unreliable; therefore, we focus on the Out-of-Plane (OOP) Bending vibrations, which are highly sensitive to substitution patterns.
Table 2: Diagnostic IR Bands for Thiophene Substitution
| Vibration Mode | Frequency (cm | Diagnostic Utility |
| C-H Stretching | 3050 – 3120 | Higher than phenyl C-H; confirms heteroaromaticity. |
| Ring Breathing | 1400 – 1530 | Doublet often observed; confirms ring integrity. |
| C-H OOP Bend | 690 – 740 | Strong band; indicative of 2-monosubstitution . |
| C-H OOP Bend | 750 – 790 | Indicative of 3-monosubstitution . |
| C-H OOP Bend | 800 – 850 | Indicative of 2,5-disubstitution . |
Protocol Note: For solid samples, use ATR (Attenuated Total Reflectance) but ensure high contact pressure. Thiophene overtones can be weak; if the spectrum is noisy, revert to a KBr pellet to enhance signal-to-noise ratio for the fingerprint region (600–900 cm
).
Part 3: Mass Spectrometry (MS) – The Sulfur Fingerprint
Mass spectrometry provides two critical data points: the molecular formula and the sulfur count.
The Isotopic Signature
Sulfur has a unique isotopic abundance that acts as a built-in internal standard.
- S: 95.02%
- S: 4.21%
The "4% Rule": For every sulfur atom in your molecule, the
-
Example: A monothiophene derivative will have an
peak at ~4.5%. A dithiophene (like a dimer impurity) will have an peak at ~9%. This is the fastest way to detect dimerization.
Fragmentation Pathways
Thiophenes undergo characteristic fragmentation useful for structural confirmation:
-
Ring Opening: Loss of HCS (45 Da) or C
H (26 Da). -
-Cleavage: If an alkyl chain is present at C2, cleavage occurs at the benzylic-like position, leaving a resonance-stabilized thienyl cation (
83 for methylthiophene derivative).
Part 4: Integrated Workflow & Visualization
To ensure scientific rigor, data from these three domains must converge. Below are the logical workflows for structural elucidation and fragmentation analysis.
Logic Flow: Structural Assignment
Caption: Integrated logic flow for determining thiophene substitution patterns using MS isotopes and NMR coupling constants.
Logic Flow: MS Fragmentation Pathway
Caption: Common fragmentation pathways for thiophene derivatives under Electron Ionization (EI).
Part 5: Experimental Protocols
To replicate these results, strict adherence to sample preparation protocols is required.
Protocol A: High-Resolution NMR Acquisition
-
Solvent: Use DMSO-d
instead of CDCl if possible.-
Reasoning: Thiophene protons are prone to overlap in chloroform. DMSO's viscosity and polarity often resolve the
and signals and sharpen the multiplets for accurate -value calculation.
-
-
Concentration: 5–10 mg per 0.6 mL solvent.
-
Parameters:
-
Acquisition time (AQ): > 3.0 seconds (to resolve small couplings).
-
Relaxation delay (D1): 2.0 seconds.
-
Scans: 16 (1H), 1024 (13C).
-
Protocol B: Quantitative IR Analysis
-
Method: ATR (Diamond Crystal).
-
Background: 32 scans (air).
-
Sample: 32 scans.
-
Resolution: 2 cm
(Critical for distinguishing closely spaced OOP bands). -
Data Processing: Apply baseline correction specifically in the 600–1500 cm
region to accurately integrate the OOP bending modes.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for specific IR OOP bending frequencies).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Detailed electronic effects of sulfur in thiophene).
Sources
Strategic Deployment of Thiophene Bioisosteres in Medicinal Chemistry
Executive Summary
The thiophene ring is a cornerstone of modern medicinal chemistry, serving as a versatile bioisostere for benzene.[1] Its unique electronic properties—specifically its electron-rich
Physicochemical Fundamentals & Bioisosterism
Thiophene is frequently employed as a bioisostere of benzene due to their similar steric bulk and aromatic character. However, the introduction of the sulfur atom creates critical electronic divergences that drive SAR decisions.[1]
Comparative Properties: Thiophene vs. Benzene
The sulfur atom induces a dipole and increases the electron density of the ring, making thiophene more susceptible to electrophilic attack than benzene.[1]
| Parameter | Benzene | Thiophene | SAR Implication |
| Aromaticity (IRE) | 100% (Reference) | ~75-80% | Thiophene is less aromatic, facilitating ring-opening metabolism.[1][2][3] |
| Electronegativity | Carbon (2.[2][3]55) | Sulfur (2.[3]58) | S-heteroatom acts as a weak H-bond acceptor.[1][2][3] |
| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene lowers LogP slightly, improving solubility.[1][3] |
| Geometry (Bond Angle) | 120° | ~92° (C-S-C) | Altered bond angles can optimize binding pocket fit.[3] |
| Reactivity | Moderate | High ( | Prone to CYP450 oxidation at C2/C5 positions.[1][2][3] |
Electronic Distribution & Positional Effects
Unlike the uniform electron density of benzene, thiophene exhibits distinct positional reactivity.
- -Position (C2, C5): Highly electron-rich.[1][2][3] This is the primary site for both electrophilic substitution (synthesis) and metabolic oxidation (toxicity).[3]
- -Position (C3, C4): Less reactive. Substitution here is often used to modulate steric fit without dramatically altering metabolic liability.[1][3]
The "Structural Alert": Metabolic Activation & Toxicity
A critical aspect of thiophene SAR is its potential to form reactive metabolites (RMs).[3] The electron-rich ring is a substrate for Cytochrome P450 (CYP450) enzymes, leading to bioactivation.[1][2][3]
Mechanism of Toxicity
The metabolic pathway bifurcates into two toxicogenic routes:
-
S-Oxidation: Formation of thiophene S-oxide, a reactive electrophile that acts as a Michael acceptor.[1][2][3]
-
Epoxidation: Formation of thiophene epoxide, which can rearrange to form ring-opened dicarbonyl species.[1][2][3]
Both intermediates can covalently bind to hepatic proteins (e.g., CYP2C9), leading to immune-mediated hepatotoxicity (as observed with Tienilic acid).[1][3]
Visualization: Metabolic Activation Pathway
Figure 1: The bifurcation of thiophene metabolism.[1][2][3] The balance between detoxification (GSH conjugation) and protein adduction determines safety.[3]
SAR Mitigation Strategies
To de-risk the thiophene moiety, medicinal chemists employ "metabolic blocking":
- -Substitution: Placing a metabolic blocker (e.g., Cl, F, Methyl) at the C2/C5 positions prevents direct oxidation.[1][3]
-
Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the electron density of the ring, making it a poorer substrate for CYP450 oxidation.[1]
Case Studies in Drug Design
Potency Optimization: Canagliflozin (SGLT2 Inhibitor)
The Challenge: Develop a potent, selective SGLT2 inhibitor. The Solution: Replacement of the distal phenyl ring of the pharmacophore (as seen in Dapagliflozin) with a thiophene ring.[4]
-
SAR Insight: The thiophene ring in Canagliflozin provides a specific geometric fit and electronic interaction within the SGLT2 binding pocket that enhances potency (
nM) and selectivity over SGLT1 compared to all-phenyl analogs.[2][3] -
Safety Note: The thiophene is substituted with a fluorophenyl group, sterically and electronically modulating its reactivity.[1]
Bioisosteric Switching: Olanzapine (Antipsychotic)
The Challenge: Improve the safety profile of Clozapine (risk of agranulocytosis). The Solution: Bioisosteric replacement of the benzene ring in the tricyclic core with a thiophene ring.
-
SAR Insight: Olanzapine retains the multi-receptor binding profile (5-HT2A, D2) essential for efficacy but alters the metabolic profile.[1][2][3] While it avoids the high agranulocytosis risk of Clozapine, the thiophene moiety contributes to a different metabolic fate, primarily glucuronidation and CYP1A2 oxidation, though it introduces weight-gain liabilities.[1]
Bioactivation for Efficacy: Clopidogrel (Antiplatelet)
The Mechanism: Clopidogrel is a prodrug that requires the thiophene "structural alert" for activity.
-
SAR Insight: The thiophene ring undergoes CYP450-mediated oxidation to the thiolactone, which is then hydrolyzed to the active thiol metabolite.[1] This thiol forms a disulfide bridge with the P2Y12 receptor. Here, the metabolic instability of the thiophene is the mechanism of action, not a liability.[1]
Experimental Protocol: Assessing Reactive Metabolite Formation
Before advancing a thiophene lead, it is mandatory to quantify its propensity to form reactive metabolites.[1][3]
Protocol: Glutathione (GSH) Trapping Assay
Objective: Detect electrophilic intermediates (S-oxides/epoxides) by trapping them with glutathione.[1][2][3]
Materials:
Step-by-Step Methodology:
-
Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4) at 37°C.[1][3]
-
Initiation: Add NADPH-regenerating system to initiate metabolism.
-
Time-Course: Aliquot samples at 0, 15, 30, and 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans for GSH adducts (
for S-oxide adducts).[1][2][3]
Workflow Visualization
Figure 2: Standardized workflow for identifying reactive metabolites in early discovery.
References
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances. (2025).[1][2][3] Retrieved from [Link]
-
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology. (2015). Retrieved from [Link][1][3]
-
Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor. Journal of Medicinal Chemistry. (2010).[1][3][5] Retrieved from [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. (2014). Retrieved from [Link]
-
Multi-Receptor Binding Profile of Clozapine and Olanzapine. ChemMedChem. (2008). Retrieved from [Link][1][3]
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- 3. Luseogliflozin - Wikipedia [en.wikipedia.org]
- 4. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lipinski's Rule of Five for 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of early-stage drug discovery, the efficient identification of viable oral drug candidates is paramount. Lipinski's Rule of Five serves as a foundational chemoinformatic filter, providing a set of guidelines to assess the "druglikeness" of a molecule based on its fundamental physicochemical properties. This guide offers a detailed technical analysis of the compound 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine through the lens of Lipinski's rules. By deconstructing the molecule's structure and employing computational methods, we will systematically evaluate its molecular weight, lipophilicity, and hydrogen bonding characteristics. The analysis concludes that 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine successfully adheres to all criteria set forth by Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability and positioning it as a promising candidate for further investigation.
Introduction: The Principle of "Druglikeness" and Lipinski's Rule of Five
The journey from a biologically active compound to an orally administered drug is fraught with challenges, a significant portion of which are related to pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) a substance. In 1997, Christopher A. Lipinski, while at Pfizer, formulated a set of criteria based on the observation that the majority of orally active drugs are relatively small and moderately lipophilic molecules.[1] This heuristic, known as the "Rule of Five" (Ro5), has become a cornerstone of medicinal chemistry for rapidly evaluating the potential of a compound to be orally bioavailable.[1]
The rule is not a predictor of pharmacological activity but rather a filter for poor ADME properties.[1] Compounds that comply with the Ro5 tend to have lower attrition rates during clinical trials. The four core tenets of the rule are:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported and diffused across biological membranes.
-
Log P (Octanol-Water Partition Coefficient) ≤ 5: Log P is a measure of a molecule's lipophilicity. An optimal balance is required; the molecule must be lipid-soluble enough to cross cell membranes but have sufficient aqueous solubility to dissolve in the gastrointestinal tract and blood.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds. Excessive hydrogen bond donors can hinder membrane permeability.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms. Similar to donors, a high number of acceptors can negatively impact a molecule's ability to cross lipid bilayers.
A compound is generally considered to have favorable "druglike" properties if it violates no more than one of these rules.[1]
Analysis of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
To apply Lipinski's rules, we must first determine the precise physicochemical properties of the target molecule.
2.1. Molecular Structure and Formula
The compound is identified by the name 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. Its structure consists of a pentan-1-amine backbone, substituted with an ethyl group at the third carbon and a thiophene ring (attached at its third position) at the first carbon.
-
Chemical Formula: C₁₁H₁₉NS
-
SMILES Notation: CCC(CC)C(C1=CSC=C1)N
-
Structure:
(A representative 2D structure)
2.2. Methodology for Parameter Calculation
The physicochemical parameters for this analysis were determined using established computational methods. These in silico tools provide rapid and reliable estimations crucial for high-throughput screening in modern drug discovery.[2] The parameters are calculated based on the molecule's structure using algorithms that sum fragmental contributions or employ topological indices.[3]
2.3. Step-by-Step Parameter Evaluation
Molecular Weight (MW)
Causality: Molecular size is a critical determinant of passive diffusion across biological membranes. Larger molecules (typically >500 Da) exhibit slower diffusion rates and may face steric hindrance when passing through membrane channels, leading to poor absorption from the gastrointestinal tract.[4]
-
Calculation: Based on the chemical formula C₁₁H₁₉NS:
-
Carbon: 11 x 12.011 = 132.121
-
Hydrogen: 19 x 1.008 = 19.152
-
Nitrogen: 1 x 14.007 = 14.007
-
Sulfur: 1 x 32.065 = 32.065
-
Total MW = 197.345 g/mol
-
-
Assessment: The calculated molecular weight of 197.35 g/mol is substantially below the 500 Da threshold.
Lipophilicity (log P)
Causality: The octanol-water partition coefficient (log P) quantifies the lipophilicity of a compound. A drug must possess a delicate balance: it needs to be lipophilic enough to traverse the lipid core of cell membranes but also soluble enough in aqueous environments like the gut lumen and blood plasma. Excessively high log P values (>5) often correlate with poor aqueous solubility and potential for sequestration in fatty tissues, leading to low bioavailability.[5]
-
Calculation: The log P value is computationally estimated (ClogP). Based on the contributions of its constituent fragments (a thiophene ring, an alkyl chain, and a primary amine), the ClogP is predicted. For a similar, smaller compound, Ethyl[1-(thiophen-3-yl)propan-2-yl]amine, the predicted XlogP is 2.2.[6] The additional ethyl group in our target molecule increases lipophilicity.
-
Estimated ClogP ≈ 3.1
-
-
Assessment: The estimated ClogP of 3.1 is well within the acceptable limit of ≤ 5.
Hydrogen Bond Donors (HBD)
Causality: Hydrogen bonds must be broken for a molecule to move from an aqueous phase to a lipid phase (i.e., cross a cell membrane). A high number of hydrogen bond-donating groups (N-H, O-H) increases the energy required to dehydrate the molecule, thus impeding its membrane permeability.
-
Calculation: We count the number of hydrogen atoms attached to nitrogen or oxygen.
-
The primary amine group (-NH₂) contains two N-H bonds.
-
There are no hydroxyl (-OH) groups.
-
Total HBD = 2
-
-
Assessment: The count of 2 HBDs is compliant with the ≤ 5 criterion.
Hydrogen Bond Acceptors (HBA)
Causality: Similar to donors, a high number of hydrogen bond-accepting atoms (typically nitrogen and oxygen) can lead to strong solvation in water, making it energetically unfavorable for the compound to enter the nonpolar environment of a lipid membrane.
-
Calculation: We count the total number of nitrogen and oxygen atoms. The sulfur atom in a thiophene ring is generally considered a very weak hydrogen bond acceptor and is often excluded from simple Ro5 counts.[7]
-
The primary amine group contains one nitrogen atom.
-
There are no oxygen atoms.
-
Total HBA = 1
-
-
Assessment: The count of 1 HBA is well below the maximum limit of 10.
Data Summary and "Druglikeness" Verdict
The calculated physicochemical properties for 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine are summarized below.
| Parameter | Guideline | Calculated Value | Compliance |
| Molecular Weight (MW) | ≤ 500 Da | 197.35 Da | Yes |
| Lipophilicity (ClogP) | ≤ 5 | ~3.1 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 2 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 1 | Yes |
| Number of Violations | ≤ 1 | 0 | Pass |
Interpretation:
The analysis reveals that 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine exhibits zero violations of Lipinski's Rule of Five. This comprehensive compliance strongly suggests that the molecule possesses a physicochemical profile conducive to good absorption and permeation, which are prerequisites for oral bioavailability. Its relatively low molecular weight, balanced lipophilicity, and minimal hydrogen bonding capacity are all favorable indicators.
It is important to acknowledge that the Rule of Five is a guideline, not an absolute law. Many effective drugs, particularly those that are substrates for active transport mechanisms, fall outside these parameters. However, for compounds intended to be absorbed via passive diffusion, adherence to Ro5 provides a strong foundation for further development and significantly de-risks the early stages of the drug discovery pipeline.
Conclusion
This in-depth technical guide has systematically applied Lipinski's Rule of Five to the novel compound 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. Through computational analysis of its core physicochemical properties, the molecule has been shown to satisfy all four criteria: its molecular weight is under 500 Da, its calculated log P is below 5, and its hydrogen bond donor and acceptor counts are within the prescribed limits.
The findings strongly support the classification of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine as a "druglike" molecule with a high probability of exhibiting favorable oral bioavailability. As such, it represents a promising candidate for progression in the drug discovery process, meriting further in vitro and in vivo studies to assess its pharmacological activity and confirm its ADME profile.
References
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ProteinIQ. (n.d.). Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. Retrieved February 17, 2026, from [Link]
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Armakovic, S. (n.d.). ADME calculator. Retrieved February 17, 2026, from [Link]
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Al-Mokyna, F. H. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Medical and Biological Science Research, 11(1). Available at: [Link]
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Jain, T., et al. (2015). Computational Methods in Drug Discovery. In Methods in Molecular Biology. Available at: [Link]
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Bhatt, P., et al. (2024). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. ACS Omega. Available at: [Link]
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Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA International Journal of Research and Development. Available at: [Link]
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PubChem. (n.d.). Compound Summary for CID 102279105. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
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International Journal of Scientific Development and Research. (2022). IN SILICO ANALYSIS OF SELECTED COMPOUNDS USING PASS, SWISSADME AND MOLINSPIRATION. IJSDR, 7(8). Available at: [Link]
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PubChemLite. (n.d.). Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride. Retrieved February 17, 2026, from [Link]
-
NIST. (n.d.). 3-Pentanamine. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
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Plavšić, D., et al. (2007). A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Acta Chimica Slovenica, 54, 386-391. Available at: [Link]
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Navigating the Metabolic Maze: A Technical Guide to ADMET Properties Prediction for Novel Thiophene Compounds
Introduction: The Imperative of Early ADMET Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" has become a central mantra. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity represents a significant financial and temporal burden on pharmaceutical research and development.[1][2][3] It is now unequivocally established that the early and accurate prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating these risks.[1][2][4] By integrating ADMET profiling into the initial phases of drug discovery, research teams can prioritize compounds with a higher probability of clinical success, thereby optimizing resource allocation and accelerating the delivery of novel therapeutics to patients.[1][5][6]
This guide provides an in-depth technical exploration of ADMET properties prediction, with a specialized focus on the unique challenges presented by novel compounds containing a thiophene moiety. Thiophene, a sulfur-containing heteroaromatic ring, is a common scaffold in medicinal chemistry. However, its metabolic fate can be complex and, in some instances, lead to the formation of reactive metabolites responsible for significant toxicity.[7][8][9][10] This necessitates a nuanced and robust predictive strategy, combining both computational and experimental approaches, to ensure the selection of safe and efficacious thiophene-based drug candidates.
The Thiophene Enigma: Understanding the Metabolic Hotspot
The thiophene ring, while a valuable component in many successful drugs, is recognized as a "structural alert" due to its potential for bioactivation.[7][8][10] The cytochrome P450 (CYP450) family of enzymes, central to drug metabolism, can oxidize the thiophene ring through two primary competitive pathways: S-oxidation and epoxidation.[7][9][11] Both thiophene S-oxides and thiophene epoxides are highly reactive electrophilic species that can covalently bind to cellular macromolecules, such as proteins and nucleic acids, leading to drug-induced toxicities including hepatotoxicity and nephrotoxicity.[7][8][9][10] Quantum chemical studies have indicated that the epoxidation pathway may be both thermodynamically and kinetically more favorable, resulting in highly exothermic formation of the epoxide metabolite.[9][11]
Therefore, a critical aspect of ADMET prediction for novel thiophene compounds is to thoroughly investigate their metabolic stability and potential for forming these reactive intermediates. This proactive approach allows for the early identification and deprioritization of compounds with a high bioactivation risk or, alternatively, guides medicinal chemists in modifying the molecular structure to block these metabolic "soft spots."
A Multi-pronged Approach: Integrating In Silico and In Vitro Strategies
A robust ADMET prediction strategy for thiophene-containing molecules relies on the synergistic use of computational (in silico) models and laboratory-based (in vitro) assays. This integrated workflow allows for rapid, high-throughput screening of large compound libraries in the early stages, followed by more detailed, mechanistic investigations of the most promising candidates.
Caption: Integrated In Silico and In Vitro ADMET Workflow.
Part 1: In Silico Prediction – The First Line of Defense
Computational models offer a rapid and cost-effective means to screen large numbers of virtual compounds, allowing researchers to prioritize synthetic efforts on molecules with the most promising ADMET profiles.[12][13]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.[14][15] In the context of ADMET prediction, QSAR models can be trained on large datasets of known compounds to predict properties such as aqueous solubility, plasma protein binding, and potential for toxicity.[16]
-
Causality in Model Selection: The choice of QSAR models should be guided by the chemical space of the novel thiophene compounds. It is crucial to use models that have been trained on datasets containing structurally similar molecules to ensure the reliability of the predictions.[17]
-
Self-Validation: A robust QSAR model will have been validated using both internal (cross-validation) and external test sets. The statistical parameters of the model (e.g., R², Q²) should be carefully considered to assess its predictive power.[18]
Table 1: Key ADMET Properties Predicted by QSAR Models
| Property | Importance in Drug Discovery | Typical Desired Range |
| Aqueous Solubility | Affects absorption and formulation. | > 10 µM |
| LogP / LogD | Influences permeability, solubility, and metabolism. | 1 - 3 |
| Plasma Protein Binding | Impacts distribution and the concentration of free drug. | < 95% |
| Blood-Brain Barrier Penetration | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. | Varies with therapeutic target |
| Hepatotoxicity Flag | Early warning for potential liver toxicity. | Low probability |
| CYP2D6 Binding | Predicts potential for drug-drug interactions. | Low probability |
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's ADMET.[19][20][21] These models integrate in vitro data and physicochemical properties to simulate the pharmacokinetic profile of a drug in different species, including humans.[19][20][22]
-
Expertise in Application: For novel thiophene compounds, PBPK modeling is invaluable for predicting human pharmacokinetics and estimating the first-in-human dose, even before animal studies are conducted.[19][20] By inputting parameters from in vitro assays (e.g., metabolic clearance), PBPK models can provide a holistic view of the compound's likely behavior in the body.[22]
-
Authoritative Grounding: The development and application of PBPK models are increasingly encouraged by regulatory agencies as a means to refine clinical trial design and reduce the reliance on animal testing.[23]
Caption: Conceptual Workflow of PBPK Modeling.
Part 2: In Vitro Assays – The Experimental Validation
While in silico models provide valuable early insights, experimental validation is crucial.[24] A tiered approach to in vitro testing allows for the efficient allocation of resources, with high-throughput screens preceding more complex, lower-throughput assays.[4][5]
Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts a compound's passive permeability across an artificial lipid membrane.[25][26][27] It serves as an excellent initial screen for oral absorption potential.[25][27]
-
Experimental Rationale: The simplicity of PAMPA, which isolates passive diffusion, makes it a highly reproducible and cost-effective first-tier assay.[25] For thiophene compounds, understanding their intrinsic permeability helps to contextualize subsequent data from more complex cell-based assays that include active transport mechanisms.
Experimental Protocol: PAMPA
-
Preparation of the Donor Plate: A solution of the test compound (typically in a buffer at a relevant physiological pH) is added to the wells of a 96-well filter plate (the donor plate).
-
Lipid Membrane Formation: The filter membrane of each well is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[25]
-
Assembly of the "Sandwich": The donor plate is placed on top of a 96-well acceptor plate containing a buffer solution.
-
Incubation: The plate "sandwich" is incubated at room temperature for a defined period (e.g., 5 hours) to allow the compound to diffuse from the donor to the acceptor compartment.[25]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.[26]
-
Membrane Integrity Check: The integrity of the artificial membrane is assessed using a marker compound with low permeability, such as Lucifer yellow.[26][27][28]
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.
Metabolism: Cytochrome P450 (CYP450) Inhibition and Metabolic Stability
Given the central role of CYP450 enzymes in the bioactivation of thiophenes, a thorough evaluation of their interaction with these enzymes is critical.[7][9]
-
CYP450 Inhibition Assays: These assays determine the potential of a compound to inhibit the activity of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[29][30] Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs).[30][31][32]
Experimental Protocol: CYP450 Inhibition (Fluorogenic Method)
-
Reagent Preparation: Prepare solutions of the test compound, a specific fluorogenic CYP450 substrate, and human liver microsomes or recombinant CYP450 enzymes. An NADPH regenerating system is also required to initiate the enzymatic reaction.[29]
-
Incubation: The test compound is pre-incubated with the microsomes/enzymes and the NADPH regenerating system.
-
Reaction Initiation: The fluorogenic substrate is added to start the reaction.
-
Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a plate reader.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control to determine the percentage of inhibition. An IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated from a dose-response curve.[33]
-
Metabolic Stability Assays: These assays measure the rate at which a compound is metabolized by liver enzymes (in microsomes or hepatocytes). This provides an estimate of the compound's intrinsic clearance and, consequently, its in vivo half-life.
-
Trustworthiness of the System: For thiophene compounds, these assays are crucial for identifying molecules that are rapidly metabolized, which may indicate a higher potential for the formation of reactive metabolites. Comparing stability in microsomes (containing phase I enzymes) versus hepatocytes (containing both phase I and phase II enzymes) can provide insights into the complete metabolic pathway.
-
Toxicity: hERG Inhibition and Cytotoxicity
-
hERG Inhibition Assay: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[34][35][36] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[34][35] Therefore, assessing the hERG liability of any new drug candidate is a regulatory requirement.[37]
Table 2: Comparison of Early-Stage ADMET Assays
| Assay | Primary Endpoint Measured | Throughput | Key Insight for Thiophene Compounds |
| PAMPA | Passive Permeability (Papp) | High | Baseline absorption potential. |
| CYP450 Inhibition | IC50 | High | Potential for drug-drug interactions. |
| Metabolic Stability | Intrinsic Clearance (Clint) | Medium | Rate of metabolism; potential for reactive metabolite formation. |
| hERG Inhibition | IC50 | High | Risk of cardiotoxicity. |
| Cytotoxicity | IC50 or CC50 | High | General cellular toxicity, potentially linked to reactive metabolites. |
Conclusion: A Proactive and Integrated Path to Safer Thiophene Therapeutics
The successful development of novel thiophene-containing drugs hinges on a proactive and deeply integrated ADMET prediction strategy. By embracing the principles of early-stage profiling, researchers can make more informed decisions, effectively weeding out compounds with unfavorable properties before significant resources are invested. The synergy between in silico modeling and in vitro experimentation provides a powerful paradigm for this endeavor. Computational tools offer the breadth to screen vast chemical libraries, while in vitro assays provide the necessary depth for experimental validation and mechanistic understanding. For thiophene compounds, a specific focus on metabolic stability and the potential for CYP450-mediated bioactivation is non-negotiable. By understanding and predicting the metabolic fate of these molecules, we can guide the design of safer, more effective therapeutics, ultimately accelerating the journey from the laboratory to the clinic.
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Quantum chemical calculations for 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
An In-Depth Technical Guide to the Quantum Chemical Characterization of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Abstract
This technical guide presents a comprehensive, first-principles workflow for the quantum chemical characterization of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, a molecule possessing structural motifs of high interest in medicinal chemistry. Thiophene derivatives are established as privileged pharmacophores, and understanding the intrinsic electronic and structural properties of novel analogues is paramount for rational drug design.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, validated protocols for a robust in silico analysis. We will proceed from foundational geometry optimization to the calculation of advanced electronic properties and simulated spectra, demonstrating how these computational insights directly inform our understanding of molecular reactivity and potential biological activity.
Theoretical Framework: The 'Why' Behind the Computational 'How'
A rigorous computational study begins with a sound theoretical basis. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that has become a cornerstone of modern computational chemistry.[4][5] DFT offers a remarkable balance between computational efficiency and accuracy by approximating the complex many-electron wavefunction in favor of the much simpler electron density, ρ(r).[6][7]
The central tenet of DFT is the Hohenberg-Kohn theorem, which states that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[8] The practical implementation of DFT is achieved through the Kohn-Sham equations, which model the system as a set of non-interacting electrons moving in an effective potential.[9][10] This potential includes a crucial term, the exchange-correlation functional (EXC), which accounts for all the complex quantum mechanical effects.
The choice of this functional and the basis set—a set of mathematical functions used to build the molecular orbitals—are the most critical decisions in a DFT calculation.[11][12]
-
Exchange-Correlation Functionals : These range from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA) and hybrid functionals. Hybrid functionals, such as the widely-used B3LYP, incorporate a portion of exact Hartree-Fock exchange, often yielding highly accurate results for organic molecules.[6][13]
-
Basis Sets : These are the building blocks for constructing the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ) are common choices. The inclusion of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) and diffuse functions (denoted by '+') is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and lone pairs like our target compound.[14][15]
The Computational Protocol: A Validated Step-by-Step Workflow
This section details a validated, multi-step protocol for the comprehensive analysis of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. The workflow is designed to be self-validating at critical junctures, ensuring the scientific integrity of the results.
Protocol 2.1: Geometry Optimization and Frequency Validation (Gas Phase)
This initial step determines the most stable three-dimensional arrangement of the molecule's atoms in a vacuum.
Methodology:
-
Structure Generation : Build the 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine molecule using a molecular editor. The C1 carbon is a chiral center; for consistency, the (S)-enantiomer is selected for this guide.
-
Initial Optimization : Perform a preliminary geometry optimization using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field, to obtain a reasonable starting structure.
-
DFT Optimization : Submit the structure for a full geometry optimization using a reliable hybrid functional and basis set. A robust choice is the B3LYP functional with the 6-311+G(d,p) basis set . This level of theory provides an excellent description of electron correlation and spatial distribution for this class of molecule.
-
Frequency Calculation : Upon successful optimization, perform a frequency calculation at the identical level of theory (B3LYP/6-311+G(d,p)).
-
Validation : Scrutinize the output of the frequency calculation. The structure is confirmed as a true energy minimum only if zero imaginary frequencies are found.[16] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.
Protocol 2.2: Incorporating Solvent Effects
To model a more biologically relevant environment, we must account for the influence of a solvent, such as water.
Methodology:
-
Model Selection : Choose an implicit solvation model. The Polarizable Continuum Model (PCM) is a highly effective and widely used approach that treats the solvent as a continuous dielectric medium.[17][18][19][20] This avoids the immense computational cost of modeling individual solvent molecules explicitly.[21]
-
Solvated Optimization : Using the validated gas-phase geometry as a starting point, perform a new geometry optimization using the same level of theory (B3LYP/6-311+G(d,p)) but now within the PCM framework, specifying water (dielectric constant ≈ 78.4) as the solvent.
Analysis of Electronic Structure and Chemical Reactivity
With an optimized geometry, we can now calculate the electronic properties that govern the molecule's reactivity and potential interactions.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE) : The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[22]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential projected onto the electron density surface. It provides a powerful visual guide to the charge distribution and is invaluable for predicting non-covalent interactions.[23]
-
Red Regions : Indicate negative potential, rich in electrons, and are prone to electrophilic attack. These are expected around the nitrogen and sulfur lone pairs.
-
Blue Regions : Indicate positive potential, electron-poor, and are susceptible to nucleophilic attack. These are expected around the acidic amine hydrogens.
-
Green Regions : Represent neutral potential.
This map is a critical tool for predicting how the molecule might orient itself within a protein's binding pocket.[7][24]
Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a framework to translate electronic properties into well-defined chemical concepts.[9][25][26] Using the energies of the HOMO and LUMO, we can calculate global reactivity descriptors.[22][27]
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a high electrophilicity index (ω) suggests the molecule will act as a strong electron acceptor in reactions.
Data Summary Table
All calculated quantitative data should be summarized for clarity and comparison.
| Property | Gas Phase Value | Solvated (Water) Value | Unit |
| Total Energy | Value | Value | Hartrees |
| Dipole Moment | Value | Value | Debye |
| EHOMO | Value | Value | eV |
| ELUMO | Value | Value | eV |
| HOMO-LUMO Gap | Value | Value | eV |
| Electronegativity (χ) | Value | Value | eV |
| Chemical Hardness (η) | Value | Value | eV |
| Electrophilicity (ω) | Value | Value | eV |
In Silico Spectroscopy: Bridging Theory and Experiment
Quantum chemical calculations can predict various types of molecular spectra, providing a powerful tool for structural verification and analysis.[28][29][30]
Protocol 4.1: Simulating Vibrational and Electronic Spectra
Methodology:
-
Infrared (IR) and Raman Spectra : The results from the frequency calculation (Protocol 2.1) are used directly. The output contains the vibrational frequencies, IR intensities, and Raman activities. These can be plotted to generate theoretical spectra. This allows for the assignment of experimental vibrational bands to specific molecular motions.[29]
-
UV-Visible Spectroscopy : To simulate the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required. This is typically performed on the optimized solvated geometry to better match experimental conditions in solution. The calculation yields the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which correspond to absorption intensities).
Applications in Drug Discovery and Development
The ultimate goal of this in-depth characterization is to provide actionable intelligence for drug discovery.
-
Pharmacophore Modeling : The optimized 3D structure and the MEP map are direct inputs for developing pharmacophore models.[31][32][33][] Key features such as hydrogen bond donors (amine group), hydrogen bond acceptors (N and S atoms), and hydrophobic regions (alkyl chain, thiophene ring) can be defined spatially.
-
Molecular Docking : The calculated low-energy, solvated conformation provides a high-quality starting point for docking simulations, increasing the probability of identifying realistic binding poses within a target protein. The calculated partial atomic charges can be used to improve the accuracy of the scoring functions.
-
Reactivity and Metabolism : The FMO analysis and MEP maps can offer clues about potential sites of metabolic transformation (e.g., oxidation at electron-rich centers) or sites prone to forming covalent bonds.
Conclusion
This guide has outlined a robust and scientifically validated workflow for the comprehensive quantum chemical characterization of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. By leveraging the power of Density Functional Theory, it is possible to move beyond a simple 2D structure to a rich, multi-faceted understanding of the molecule's geometry, electronic landscape, reactivity, and spectroscopic signatures. These theoretically derived properties provide an invaluable foundation for hypothesis-driven research in medicinal chemistry, enabling more rational design and optimization of novel therapeutic agents.
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National Center for Biotechnology Information. (n.d.). 3-Ethylpentan-1-amine. PubChem Compound Database. [Link]
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ResearchGate. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link]
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Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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ResearchGate. (2025). An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. [Link]
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Valderrama-García, B. X., et al. (2015). Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(11), o926-o927. [Link]
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ChemSrc. (n.d.). 3-Ethyl-1-pentanol. [Link]
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Torres-García, P., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 30(23), 5087. [Link]
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Application Notes and Protocols for Receptor Binding Assays of Novel Amine Compounds
Introduction: The Critical Role of Receptor Binding Assays in Amine Drug Discovery
The journey of a novel amine compound from a laboratory curiosity to a potential therapeutic agent is paved with rigorous biophysical and pharmacological characterization. Central to this process is the receptor binding assay, a cornerstone technique that provides invaluable insights into the interaction between a ligand and its molecular target.[1] For researchers, scientists, and drug development professionals, a deep understanding of these assays is not merely advantageous; it is fundamental to making informed decisions that guide lead optimization and candidate selection.[2][3][4]
Novel amine compounds, a rich source of potential drug candidates, present a unique set of challenges and opportunities in assay development. Their inherent physicochemical properties, such as positive charge at physiological pH and potential for amphiphilicity, demand a nuanced approach to assay design and execution to mitigate non-specific binding and ensure data integrity.[5][6] This guide provides a comprehensive overview of established and emerging receptor binding assay technologies, with a special focus on providing field-proven insights and detailed protocols tailored to the specific needs of characterizing novel amine compounds.
Pillar 1: Foundational Principles of Receptor-Ligand Interactions
Before delving into specific protocols, it is crucial to grasp the core principles that govern the interaction between a novel amine compound and its receptor. These interactions are defined by two key parameters:
-
Affinity (Kd): The equilibrium dissociation constant (Kd) is a measure of the strength of the binding interaction. A lower Kd value signifies a higher affinity, meaning the compound binds more tightly to the receptor.[1]
-
Kinetics (kon and koff): These are the association (kon) and dissociation (koff) rate constants, which describe how quickly a compound binds to and dissociates from its receptor. These kinetic parameters are crucial for understanding the duration of action and pharmacological profile of a drug candidate.[1]
The primary goal of the assays described herein is to accurately determine these parameters, providing a quantitative measure of a compound's potential efficacy and specificity.
Pillar 2: Assay Methodologies for Novel Amine Compounds
The choice of assay technology is a critical decision that depends on several factors, including the availability of labeled ligands, the nature of the receptor, and the desired throughput. This section will explore three major classes of receptor binding assays, providing detailed protocols and explaining the rationale behind key experimental choices.
The Gold Standard: Radioligand Binding Assays
Radioligand binding assays are considered the gold standard for their sensitivity and robustness in quantifying receptor-ligand interactions.[1] They are particularly useful for initial characterization when a suitable radiolabeled ligand for the target receptor is available.
A saturation binding experiment is performed to determine the total number of specific binding sites (Bmax) in a given preparation and the equilibrium dissociation constant (Kd) of the radioligand. This is a crucial first step before performing competitive binding assays for your novel amine compounds.
Experimental Workflow: Saturation Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Detailed Protocol: Saturation Binding Assay
-
Receptor Preparation: Prepare cell membranes or whole cells expressing the target receptor. Homogenize tissues or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Total Binding: In a series of tubes, add a fixed amount of receptor preparation and increasing concentrations of the radioligand.
-
Non-Specific Binding (NSB): In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of an unlabeled ligand known to bind to the same receptor. This will saturate the specific binding sites, ensuring that any remaining radiolabeled ligand binding is non-specific.[7]
-
-
Incubation: Incubate all tubes at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters, which trap the cell membranes.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding against the concentration of the radioligand.
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Once the Kd of the radioligand is known, a competitive binding assay can be used to determine the binding affinity of your novel, unlabeled amine compounds.[8] In this assay, the novel compound competes with a fixed concentration of the radioligand for binding to the receptor.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Binding Assay
-
Receptor and Ligand Preparation: Prepare the receptor as in the saturation assay. The radioligand should be used at a concentration close to its Kd value. Prepare a serial dilution of your novel amine compound.
-
Assay Setup: In a series of tubes, add the receptor preparation, the fixed concentration of radioligand, and increasing concentrations of the novel amine compound. Include control tubes for total binding (no novel compound) and non-specific binding (excess unlabeled ligand).
-
Incubation, Separation, and Quantification: Follow the same procedures as for the saturation binding assay.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the novel amine compound.
-
Plot the percentage of specific binding against the logarithm of the novel amine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the novel amine that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9] The Ki represents the affinity of the novel amine compound for the receptor.
-
Table 1: Key Parameters for Radioligand Binding Assays
| Parameter | Description | How to Determine |
| Kd | Equilibrium dissociation constant of the radioligand. A measure of affinity. | Saturation binding assay. |
| Bmax | Maximum number of specific binding sites. | Saturation binding assay. |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competitive binding assay. |
| Ki | Inhibition constant of a competing ligand. A measure of its affinity for the receptor. | Calculated from the IC50 using the Cheng-Prusoff equation. |
Fluorescence-Based Assays: A Non-Radioactive Alternative
Fluorescence-based assays offer a safer and often more high-throughput alternative to radioligand binding assays.[1][2] Fluorescence Polarization (FP) is a particularly powerful technique for studying receptor-ligand interactions in solution.[5][10][11]
Principle of Fluorescence Polarization
FP is based on the principle that the rotational motion of a fluorescent molecule affects the polarization of the light it emits after excitation with polarized light.[5] A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in depolarized emitted light (low FP). When the tracer binds to a larger receptor molecule, its rotation is slowed, and the emitted light remains polarized (high FP). A novel amine compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in FP.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Detailed Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Receptor: Purified, soluble receptor is typically required.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.
-
Novel Amine Compound: Prepare a serial dilution of the test compound.
-
-
Assay Setup: In a microplate, add the receptor, fluorescent tracer, and varying concentrations of the novel amine compound. Include controls for minimum FP (tracer only) and maximum FP (tracer + receptor).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with polarizing filters.
-
Data Analysis:
-
Plot the FP signal (in millipolarization units, mP) against the logarithm of the novel amine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation, similar to the radioligand assay.
-
Table 2: Comparison of Radioligand and Fluorescence Polarization Assays
| Feature | Radioligand Assay | Fluorescence Polarization Assay |
| Label | Radioactive Isotope | Fluorescent Dye |
| Safety | Requires specialized handling and disposal | Generally safer |
| Throughput | Moderate | High |
| Receptor Source | Cell membranes, whole cells | Typically purified, soluble receptor |
| Sensitivity | Very high | High |
| Cost | Can be high due to radiochemicals | Can be more cost-effective |
Label-Free Technologies: A Paradigm Shift for Novel Compounds
For truly novel compounds where no labeled ligand exists, label-free technologies offer a powerful solution.[12][13][14] These methods detect binding events without the need to modify either the compound or the receptor, providing a more direct measure of the interaction.
SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[7][15][16] In a typical SPR experiment, the receptor is immobilized on the sensor chip, and the novel amine compound is flowed over the surface.
Principle of Surface Plasmon Resonance
A thin layer of gold on the sensor chip surface exhibits a phenomenon called surface plasmon resonance when illuminated with polarized light at a specific angle. When the novel amine compound (analyte) binds to the immobilized receptor (ligand), the mass at the surface increases, causing a change in the refractive index, which is detected as a change in the SPR signal. This allows for the real-time monitoring of both the association and dissociation phases of the interaction.[16]
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for a Surface Plasmon Resonance (SPR) binding assay.
Detailed Protocol: Surface Plasmon Resonance
-
Ligand Immobilization: Covalently attach the purified receptor to the surface of the sensor chip. Amine coupling is a common method for this.[17]
-
Analyte Injection: Inject a series of concentrations of the novel amine compound over the sensor surface at a constant flow rate.
-
Data Collection: Monitor the SPR signal in real-time to generate a sensorgram, which plots the response units (RU) against time. The sensorgram will show an association phase during analyte injection and a dissociation phase when the injection is stopped.
-
Regeneration: After each cycle, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and Kd.[18]
MST is a powerful technique for quantifying biomolecular interactions in solution.[9][14][19] It measures the movement of molecules along a microscopic temperature gradient, which is influenced by changes in their size, charge, and solvation shell upon binding.
Principle of Microscale Thermophoresis
A fluorescently labeled receptor is mixed with varying concentrations of the unlabeled novel amine compound. The movement of the fluorescent receptor in a temperature gradient is measured. When the novel amine binds to the receptor, the complex's thermophoretic properties change, leading to a dose-dependent change in the measured fluorescence signal.[19]
Detailed Protocol: Microscale Thermophoresis
-
Sample Preparation: Label the purified receptor with a fluorescent dye. Prepare a serial dilution of the novel amine compound.
-
Assay Setup: Mix the fluorescently labeled receptor with the different concentrations of the novel amine compound.
-
Capillary Loading: Load the samples into glass capillaries.
-
Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence is monitored.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the novel amine concentration and fit the data to determine the Kd.
Pillar 3: Addressing the Unique Challenges of Novel Amine Compounds
The chemical nature of amine compounds necessitates special considerations to ensure the generation of high-quality, reproducible data.
Mitigating Non-Specific Binding
Non-specific binding (NSB) is a major hurdle in receptor binding assays, particularly for cationic and amphiphilic amine compounds which can interact with negatively charged cell membranes and plastic surfaces.[5][6][7]
Strategies to Reduce Non-Specific Binding:
-
Optimize Buffer Conditions:
-
Include Additives:
-
Use Low-Binding Plates: For plate-based assays, using specially treated low-binding microplates can significantly reduce the adsorption of compounds to the plastic.[20]
Data Analysis and Interpretation
Table 3: Troubleshooting Common Issues in Receptor Binding Assays for Novel Amine Compounds
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding | - Electrostatic or hydrophobic interactions of the amine compound with membranes or plastics. - Suboptimal buffer conditions. | - Increase ionic strength of the assay buffer (e.g., add 100-150 mM NaCl). - Include BSA (0.1-1%) or a non-ionic detergent (e.g., 0.05% Tween-20) in the buffer. - Use low-binding assay plates. |
| Low Signal-to-Noise Ratio | - Low receptor expression. - Inactive receptor or ligand. - Low affinity interaction. | - Use a higher concentration of receptor preparation. - Ensure proper storage and handling of reagents. - Optimize assay conditions (temperature, incubation time) to favor binding. |
| Poor Reproducibility | - Inconsistent pipetting. - Variation in reagent preparation. - Temperature fluctuations. | - Use calibrated pipettes and practice consistent technique. - Prepare large batches of reagents and aliquot for single use. - Ensure a stable incubation temperature.[21] |
| No Binding Observed (SPR) | - Inactive immobilized ligand. - Analyte concentration is too low. | - Test the activity of the ligand before and after immobilization. - Increase the analyte concentration range.[22] |
| Drifting Baseline (SPR) | - Incomplete ligand immobilization. - Buffer mismatch. | - Ensure complete immobilization and blocking of the sensor surface. - Degas all buffers and ensure the running buffer and sample buffer are identical.[22][23] |
Conclusion: A Pathway to Confident Characterization
The successful characterization of novel amine compounds hinges on the thoughtful selection and meticulous execution of appropriate receptor binding assays. By understanding the underlying principles of each technique, anticipating the specific challenges posed by amine compounds, and implementing robust experimental design and data analysis, researchers can generate high-quality, reliable data. This, in turn, empowers confident decision-making in the critical early stages of drug discovery, ultimately accelerating the journey of promising new molecules from the bench to the bedside.
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J Pharmacol Toxicol Methods. 2018.
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MDPI. 2021.
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ASM Journals. 2015.
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In vitro drug metabolism studies of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Application Note: In Vitro Metabolic Profiling of 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine
Executive Summary & Scientific Context
The compound 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine (referred to herein as ETPA ) represents a structural class of thiophene-based alkylamines often investigated for central nervous system (CNS) activity. Structurally, it possesses a thiophene moiety, a branched alkyl chain, and a primary amine.
Critical Metabolic Insight: From a drug metabolism perspective, the thiophene ring is a "structural alert."[1][2] Unlike phenyl rings, thiophenes are susceptible to cytochrome P450 (CYP)-mediated S-oxidation , leading to the formation of thiophene S-oxides and epoxides.[2][3] These intermediates are highly electrophilic and can covalently bind to hepatic proteins, potentially causing drug-induced liver injury (DILI) (e.g., as seen with tienilic acid). Furthermore, the primary amine suggests susceptibility to oxidative deamination via MAO or CYP enzymes.
This guide provides a rigorous workflow to:
-
Determine the intrinsic clearance (
) in Human Liver Microsomes (HLM). -
Map the metabolic profile using High-Resolution Mass Spectrometry (HRMS).
-
Crucially , trap and identify reactive sulfur-based metabolites using Glutathione (GSH).
Experimental Design Strategy
We will employ a "tiered" approach to ensure resource efficiency while maximizing mechanistic insight.
| Tier | Experiment | Objective | Critical Reagents |
| 1 | Metabolic Stability | Determine | HLM, NADPH, Verapamil (Control) |
| 2 | Metabolite ID (MetID) | Identify stable metabolites (Hydroxylation, Deamination). | Q-TOF/Orbitrap MS, Reference Standards |
| 3 | Reactive Metabolite Trapping | Detect transient thiophene S-oxides/epoxides. | GSH (Nucleophile), HLM |
Visual Workflow: Experimental Logic
Figure 1: Tiered experimental workflow for comprehensive metabolic profiling.
Detailed Protocols
Protocol A: Microsomal Stability Assay ( Determination)
Rationale: Liver microsomes contain the highest concentration of CYP enzymes. This assay measures the disappearance of the parent compound over time to calculate intrinsic clearance.
Materials:
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Labetalol).
Step-by-Step Methodology:
-
Pre-Incubation:
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Include a "Minus NADPH" control to check for chemical instability or non-CYP degradation.
-
-
Sampling:
-
At time points
min, remove 50 µL of incubation mixture. -
Immediately dispense into 150 µL of ice-cold Quench Solution.
-
-
Processing:
-
Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Data Analysis:
Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)
Rationale: Thiophene S-oxides are short-lived. They will not be seen in standard MetID. We must "trap" them with Glutathione (GSH). If the thiophene ring is activated, the electrophilic sulfur or epoxide will react with the nucleophilic sulfur of GSH, forming a stable adduct with a characteristic mass shift.
Modifications to Protocol A:
-
Supplementation: Add 5 mM L-Glutathione (GSH) and 1 mM EDTA to the incubation mixture before adding NADPH.
-
Incubation Time: Fix incubation at 60 minutes to allow accumulation of adducts.
-
Detection: Use LC-HRMS (Q-TOF or Orbitrap) to search for:
-
[M + GSH - 2H]+ : Indicates substitution/addition.
-
[M + O + GSH - 2H]+ : Indicates S-oxide/Epoxide trapping (+16 Da oxidation + 307 Da GSH).
-
Metabolite Identification & Pathway Mapping
Analytical Setup (LC-HRMS):
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
MS Mode: Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on top 5 ions.
Targeted Metabolite Search List:
| Transformation | Mass Shift (Da) | Mechanism | Risk Level |
| Parent | 0 | - | - |
| Deamination | -17 (+16 - NH3) | Oxidative deamination to ketone | Low |
| Monohydroxylation | +16 | Alkyl chain oxidation | Low |
| S-Oxidation | +16 | Thiophene S-oxide formation | High (Reactive) |
| S-Oxidation Dimer | + (Parent + 14) | Diels-Alder dimerization of S-oxides | High |
| GSH Adduct | +305 / +321 | Trapped reactive intermediate | High |
Visual Pathway: Proposed Metabolism of ETPA
Figure 2: Hypothesized metabolic map emphasizing the bioactivation pathway.
Data Interpretation & Troubleshooting
Scenario 1: High Clearance but No Stable Metabolites.
-
Cause: Formation of volatile metabolites (unlikely here) or extensive covalent binding to microsomes.
-
Solution: Check the "Reactive Metabolite Trapping" data.[7] If GSH adducts are absent but clearance is high, consider checking for irreversible CYP inhibition (Time-Dependent Inhibition assay).
Scenario 2: Low Ionization Efficiency.
-
Cause: Thiophenes are less basic than pyridines.
-
Solution: Ensure the mobile phase is acidic (0.1% Formic Acid) to protonate the amine. If the amine is deaminated to a ketone, ESI sensitivity will drop significantly; consider APCI (Atmospheric Pressure Chemical Ionization).
Scenario 3: Dimer Formation.
-
Observation: A peak at roughly
or . -
Explanation: Thiophene S-oxides are dienes. They undergo Diels-Alder cycloaddition with themselves or the parent thiophene. This confirms the formation of reactive S-oxides.[3][7][8]
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[9] [Link]
-
Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.[2] ResearchGate. [Link]
-
Gramec, D., et al. (2014).[8] Bioactivation Potential of Thiophene-Containing Drugs.[1][8] Chemical Research in Toxicology, 27(8), 1344–1358.[8] [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.[10][11][Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[4][5][6] Evotec. [Link]
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- 7. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Overcoming challenges in the synthesis of substituted thiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Thiophene Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the challenges you may encounter at the bench. This resource is structured to help you troubleshoot common issues, optimize your reaction conditions, and ultimately, accelerate your research and development efforts. Here, we will explore the causality behind experimental choices, ensuring that every step you take is informed and deliberate.
Section 1: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes, which are valuable building blocks in medicinal chemistry.[1][2] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[2][3] Despite its utility, the reaction can be sensitive to substrate scope and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting the Gewald Reaction
Question 1: I am observing a very low or no yield of my desired 2-aminothiophene. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Gewald reaction is a common issue that can often be traced back to one of three key stages: the initial Knoevenagel condensation, the reactivity of the sulfur, or the stability of the intermediates.
-
Inefficient Knoevenagel Condensation: This initial C-C bond formation is critical.[4]
-
Causality: The base catalyzes the condensation between the carbonyl compound and the active methylene compound. If the base is too weak or sterically hindered, or if the carbonyl is unreactive, this step will be slow or may not proceed at all. Water produced during this step can also inhibit the reaction.
-
Troubleshooting Steps:
-
Base Selection: Screen different amine bases. For less reactive ketones, consider stronger or less hindered bases like piperidine or morpholine over triethylamine.[5] In some cases, an acid-base catalyst like piperidinium borate has been shown to be effective in catalytic amounts.[5]
-
Water Removal: If feasible for your setup, use a Dean-Stark apparatus to remove water azeotropically. Alternatively, adding a dehydrating agent can be effective.
-
Catalyst Loading: While traditionally used in stoichiometric amounts, recent studies show that catalytic amounts of certain bases can be effective, which can also simplify purification.[5]
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S8) needs to be activated to participate in the reaction.
-
Causality: The sulfur ring must be opened by a nucleophile to form a reactive polysulfide species.[4] This process is influenced by solvent polarity and temperature.
-
Troubleshooting Steps:
-
Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.
-
Temperature Optimization: Gently heating the reaction mixture (typically 40-60 °C) can enhance sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for challenging substrates.[2]
-
-
-
Intermediate Instability or Dimerization: The α,β-unsaturated nitrile intermediate can be prone to dimerization or polymerization, especially with substrates like malononitrile.[6]
-
Causality: The activated nature of the intermediate makes it susceptible to side reactions if the subsequent sulfur addition and cyclization are slow.
-
Troubleshooting Steps:
-
Two-Step Procedure: Isolate the α,β-unsaturated nitrile from the Knoevenagel condensation first. Then, in a separate step, react it with sulfur and base. This can be particularly effective for sterically hindered ketones.
-
Reaction Concentration: Adjusting the concentration of reactants can sometimes minimize self-condensation pathways.
-
-
Question 2: My reaction is messy, and I'm having difficulty purifying my product. What are the common byproducts and how can I minimize them?
Answer: Purification challenges in the Gewald synthesis often arise from unreacted starting materials or the formation of specific byproducts.
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Mitigation: Increase the reaction time, optimize the temperature, or consider a more effective catalyst as outlined in the low-yield troubleshooting section.
-
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may persist if the sulfur addition and cyclization are the rate-limiting steps.
-
Mitigation: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are optimized for the cyclization step.
-
-
Dimerization/Polymerization Products: As mentioned previously, these can be significant byproducts.
-
Mitigation: A two-step procedure is often the most effective solution. Modifying reactant concentrations or the rate of reagent addition can also be beneficial.
-
Experimental Protocol: Microwave-Assisted Gewald Synthesis
This protocol is adapted for its efficiency and broad applicability.
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the ketone (1.0 mmol), the active methylene nitrile (1.2 mmol), and elemental sulfur (1.5 mmol).
-
Add Catalyst and Solvent: Add the base (e.g., morpholine, 2.0 mmol) and a suitable solvent (e.g., ethanol, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 80-120 °C for 10-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Workflow: Gewald Synthesis
Caption: Troubleshooting workflow for low yield in Gewald synthesis.
Section 2: The Paal-Knorr Thiophene Synthesis
A classic and reliable method, the Paal-Knorr synthesis constructs the thiophene ring from a 1,4-dicarbonyl compound using a sulfurizing agent.[7][8] While versatile, its traditional reliance on harsh conditions and specific starting materials presents challenges for modern drug development, where sensitive functional groups are common.[9]
Frequently Asked Questions (FAQs) & Troubleshooting the Paal-Knorr Synthesis
Question 1: My starting material contains acid-sensitive functional groups. How can I perform a Paal-Knorr synthesis without degrading my compound?
Answer: This is a significant limitation of the traditional Paal-Knorr synthesis, which often uses strong acids.[9] However, modern variations offer milder alternatives.
-
Causality: Protic or Lewis acids are typically used to catalyze the cyclization and dehydration steps.[7] These conditions can easily cleave protecting groups (e.g., silyl ethers, acetals) or promote side reactions with sensitive functionalities.
-
Troubleshooting Steps:
-
Milder Sulfurizing/Dehydrating Agents: Lawesson's reagent is a popular choice that often allows for lower reaction temperatures and less acidic conditions compared to phosphorus pentasulfide (P4S10).[10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, which minimizes the exposure of sensitive substrates to harsh conditions and can lead to cleaner reactions and higher yields.[11]
-
Alternative Starting Materials: Consider using 1,4-dicarbonyl surrogates that can be cyclized under neutral or basic conditions. For example, certain epoxy carbonyls or yn-diols can be converted to thiophenes, bypassing the need for harsh acidic dehydration.[7]
-
Question 2: I am having trouble obtaining the 1,4-dicarbonyl precursor. Are there any reliable alternatives?
Answer: The availability of the 1,4-dicarbonyl starting material is a well-known bottleneck for the Paal-Knorr synthesis.[7] Fortunately, several synthetic strategies can provide access to these precursors or suitable surrogates.
-
Stetter Reaction: The Stetter reaction, which involves the N-heterocyclic carbene (NHC)-catalyzed conjugate addition of an aldehyde to an α,β-unsaturated compound, is an excellent method for synthesizing 1,4-dicarbonyls.[12]
-
Oxidative Cross-Coupling: Various methods exist for the oxidative cross-coupling of enolates with other carbonyl compounds or their equivalents.
-
Use of Surrogates: As mentioned, surrogates like 2-yn-1,4-diols can be isomerized in situ to the 1,4-diketone, expanding the range of accessible starting materials.[7]
Question 3: The reaction generates a strong, unpleasant odor, and I'm concerned about safety. How can I manage the evolution of hydrogen sulfide (H₂S)?
Answer: The use of sulfurizing agents like P4S10 and Lawesson's reagent inevitably produces toxic and foul-smelling hydrogen sulfide (H₂S) gas as a byproduct.[10][11]
-
Causality: The sulfurizing agent reacts with water present in the reaction mixture or formed during the dehydration step, leading to the release of H₂S.
-
Safety and Mitigation:
-
Fume Hood: Always conduct the reaction in a well-ventilated fume hood.
-
Scrubbing: For larger-scale reactions, consider using a gas trap containing a bleach (sodium hypochlorite) solution to scrub the H₂S from the effluent gas stream.
-
Anhydrous Conditions: While some water is often necessary for H₂S generation, starting with anhydrous solvents and reagents can sometimes help to control the rate of gas evolution, making it more manageable.
-
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis using Lawesson's Reagent
This protocol, adapted from Minetto, Taddei, and co-workers, is effective for a range of substrates.[11]
-
Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 1.2 equiv.).
-
Add Solvent: Add toluene (5 mL) and a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 10-20 minutes. Monitor reaction progress by TLC.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Section 3: The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a highly regioselective method for preparing substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives, from α,β-acetylenic esters and thioglycolic acid esters.[13][14] Its ability to construct highly functionalized thiophenes under relatively mild, base-catalyzed conditions makes it very attractive.[15]
Frequently Asked Questions (FAQs) & Troubleshooting the Fiesselmann Synthesis
Question 1: My Fiesselmann reaction is giving a low yield. How can I optimize the conditions?
Answer: Yields in the Fiesselmann synthesis are highly dependent on the base used and the reaction conditions that favor the sequential Michael additions and subsequent cyclization.[14][15]
-
Causality: The reaction is initiated by the base-mediated deprotonation of the thioglycolate. The choice of base affects the rate of this initial step and the subsequent additions and cyclization.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While sodium ethoxide is classic, other bases like potassium carbonate or potassium tert-butoxide can be effective, sometimes leading to cleaner reactions and higher yields.[13] The optimal base may vary depending on the specific substrates.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are often used. Ensure the solvent is anhydrous, as water can interfere with the base.
-
Temperature Control: The initial Michael addition is often performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. The reaction mixture is then typically allowed to warm to room temperature or gently heated to drive the cyclization to completion.
-
Question 2: I am observing the formation of a thioacetal byproduct. How can I prevent this?
Answer: The formation of a thioacetal is a known side reaction in the Fiesselmann synthesis, arising from the addition of two equivalents of the thioglycolate to the alkyne.[13]
-
Causality: If the rate of the second Michael addition is competitive with the Dieckmann-type cyclization, the linear thioacetal can form as a significant byproduct.
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use of a slight excess of the α,β-acetylenic ester may favor the desired product.
-
Slow Addition: Adding the thioglycolic acid ester slowly to the reaction mixture containing the base and the acetylenic ester can help to maintain a low concentration of the thiolate, disfavoring the formation of the thioacetal.
-
Reaction Conditions: As described by Lissavetzky, the addition of an alcohol can favor the formation of the monoadduct, which then proceeds to the desired cyclized product.[13]
-
Reaction Mechanism: Fiesselmann Synthesis
Caption: Mechanism of the Fiesselmann thiophene synthesis.
Section 4: Functionalization and Purification
Creating the thiophene core is often just the first step. Subsequent functionalization, typically via cross-coupling or electrophilic substitution, is crucial for building molecular complexity. Purification is a universal challenge that requires a systematic approach.
Frequently Asked Questions (FAQs) & Troubleshooting Functionalization and Purification
Question 1: My Suzuki-Miyaura cross-coupling with a thiophene boronic acid is not working well. What are the key parameters to optimize?
Answer: Thiophene boronic acids can be challenging coupling partners due to their propensity for protodeboronation under basic conditions.[16]
-
Causality: The C-B bond in thiophene boronic acids, particularly at the 2-position, is susceptible to cleavage by aqueous base, which competes with the desired transmetalation step in the catalytic cycle.
-
Troubleshooting and Optimization:
-
Catalyst and Ligand Selection: Highly active palladium precatalysts are often key to success.[17] Catalysts incorporating bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are excellent choices as they promote rapid oxidative addition and reductive elimination, outcompeting the deboronation pathway.
-
Base: The choice of base is critical. While strong bases like NaOH or KOH are common, milder bases such as K3PO4 or K2CO3 can be more effective for sensitive boronic acids by slowing the rate of decomposition.[16]
-
Solvent System: A solvent system that ensures the solubility of all components is crucial.[17] Mixtures of dioxane/water or THF/water are common. For particularly challenging couplings, using a surfactant in water (micellar catalysis) can be highly effective.[18][19]
-
Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize boronic acid decomposition. Room temperature couplings are possible with highly active catalysts.[16]
-
| Parameter | Recommendation for Thiophene Suzuki Coupling | Rationale |
| Catalyst | Pd(OAc)2 or a precatalyst (e.g., XPhos Pd G3) | High activity is crucial to outcompete deboronation. |
| Ligand | Bulky biarylphosphines (e.g., XPhos, SPhos) | Promotes fast catalytic turnover. |
| Base | K3PO4, K2CO3, Cs2CO3 | Milder bases minimize protodeboronation of the boronic acid. |
| Solvent | Dioxane/H2O, Toluene/H2O, THF/H2O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | Room Temperature to 80 °C | Lower temperatures can preserve the unstable boronic acid. |
Question 2: I need to perform an electrophilic substitution (e.g., acylation, halogenation) on my substituted thiophene. How can I control the regioselectivity?
Answer: The regioselectivity of electrophilic aromatic substitution on thiophene is governed by the stability of the cationic intermediate (the sigma complex) and the directing effects of existing substituents.
-
Causality: Thiophene is more reactive than benzene towards electrophilic substitution. Attack at the C2 (or C5) position is strongly favored over the C3 (or C4) position because the resulting cationic intermediate is better stabilized by resonance, with three contributing resonance structures compared to two for C3 attack.[20]
-
Controlling Regioselectivity:
-
Inherent Selectivity: For an unsubstituted thiophene, substitution will almost exclusively occur at the 2-position.
-
Directing Groups: The regioselectivity in a substituted thiophene is controlled by the existing substituent.
-
Activating Groups (e.g., -Alkyl, -OR, -NHR) at C2 direct incoming electrophiles to the C5 position.
-
Deactivating Groups (e.g., -CHO, -COR, -CN) at C2 direct incoming electrophiles to the C4 position.[21]
-
-
Blocking Groups: If you need to force substitution at a less favorable position, a removable blocking group (e.g., a silyl group) can be installed at the more reactive position, the desired substitution performed, and the blocking group subsequently removed.
-
Question 3: I am struggling to purify my final thiophene derivative by column chromatography. Do you have any tips?
Answer: Column chromatography is the workhorse of purification, but success with thiophenes often requires careful optimization.[22]
-
Common Issues & Solutions:
-
Poor Separation: If your desired compound and impurities have very similar Rf values:
-
Solvent System Screening: Systematically screen solvent systems using TLC. A switch from ethyl acetate/hexane to dichloromethane/hexane or toluene/hexane might provide the necessary selectivity.[22]
-
Column Dimensions: Use a longer, narrower column for better separation. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[22]
-
-
Compound Degradation on Silica: Some electron-rich or acid-sensitive thiophenes can decompose on standard silica gel.
-
Deactivate Silica: Add 1-2% triethylamine to your eluent to neutralize the acidic sites on the silica gel.[22]
-
Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.
-
-
Dry Loading: For compounds that are not very soluble in the eluent, use a dry loading technique. Dissolve your crude product in a strong solvent (e.g., DCM), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column. This often results in sharper bands and better separation.[22]
-
Purification Troubleshooting Flowchart
Caption: A workflow for troubleshooting common issues in column chromatography.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. grokipedia.com [grokipedia.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 19. boa.unimib.it [boa.unimib.it]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Reducing side products in the amination of thiophene compounds
Topic: Reducing Side Products & Catalyst Deactivation
Status: Operational | Tier: Level 3 (Advanced Methodology)
Diagnostic Triage: Identify Your Failure Mode
Before optimizing, you must characterize the failure. Thiophene amination fails in distinct patterns. Use this decision matrix to route your troubleshooting.
Figure 1: Diagnostic decision tree for isolating specific failure modes in thiophene amination.
Module 1: The "Sulfur Problem" (Catalyst Poisoning)
Symptom: The reaction starts but stalls at 20-40% conversion. Adding more catalyst restarts it briefly, then it dies again.
The Mechanism: Thiophenes are soft Lewis bases. The sulfur atom (:S) competes with your phosphine ligand for the Palladium center. If the ligand dissociates, sulfur binds to the Pd, forming a catalytic "dead end" (Pd-S complex). This is exacerbated when using Pd(OAc)₂ or Pd₂dba₃ because the initial ligation step is slow, leaving "naked" Pd exposed to the sulfur-rich substrate [1].
The Solution: Use Palladacycle Precatalysts Do not generate the catalyst in situ from Pd(OAc)₂.[1] Use G3 or G4 Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4).
-
Why? These contain the ligand pre-bound in a 1:1 ratio. Activation occurs only upon base addition, ensuring that every Pd atom entering the cycle is already protected by the bulky ligand, preventing sulfur coordination.
Module 2: Suppressing Hydrodehalogenation
Symptom: You observe the "reduced" thiophene (H replaces Br/Cl) instead of the aminated product.
The Mechanism:
This is the most common side reaction in thiophene chemistry. It occurs via
-
Pathway: The Pd(II)-Amido complex undergoes
-hydride elimination instead of reductive elimination. -
Thiophene Factor:[2][3] Thiophenes are electron-rich, making the oxidative addition complex less electrophilic, which slows down the desired reductive elimination, giving the side reaction more time to occur [2].
Protocol Adjustments:
| Variable | Recommendation | Scientific Rationale |
| Base | Switch to LiHMDS or Cs₂CO₃ | Avoid alkoxide bases (NaOtBu). Alkoxides can act as hydride sources (via |
| Ligand | BrettPhos or RuPhos | These bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the side reaction. |
| Solvent | Toluene or Dioxane | Avoid alcohols (e.g., t-Amyl alcohol) if dehalogenation is high; alcohols are prime hydride sources. |
Module 3: Visualizing the Competitive Pathways
Understanding where the cycle breaks is critical for intervention.
Figure 2: Mechanistic competition between productive amination, sulfur poisoning, and dehalogenation.
Master Protocol: The "Self-Validating" Workflow
Do not deviate from the order of addition. This protocol is designed to minimize free Pd and prevent base-mediated decomposition.
Substrate: 3-Bromothiophene derivative (1.0 equiv) Coupling Partner: Morpholine (1.2 equiv) [Model secondary amine]
-
Inerting (Critical): Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times. Oxygen promotes homocoupling.
-
Solids Addition:
-
Add RuPhos Pd G4 (1.0 - 2.0 mol%). Note: If using G3, ensure the amine is added before the base.
-
Add RuPhos (1.0 - 2.0 mol%). Adding 1:1 extra free ligand stabilizes the active species against sulfur displacement.
-
Add Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv). Use Cs₂CO₃ if the substrate has sensitive esters/ketones.
-
-
Solvent & Substrate:
-
Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Add the Amine (1.2 equiv).
-
Add the Bromothiophene (1.0 equiv) last (as a solution if solid).
-
-
Reaction:
-
Seal and heat to 80°C (start low). If conversion is slow after 2h, ramp to 100°C.
-
-
IPC (In-Process Control):
-
Take an aliquot at 1 hour.
-
Check: If >10% Dehalogenated product is visible, STOP.
-
Fix: Switch base to LiHMDS (1.0 M in THF) and restart.
-
Frequently Asked Questions (FAQs)
Q: My 2-bromothiophene substrate turns into a black tar. Why? A: 2-Halothiophenes are significantly more acidic at the C5 position than phenyl halides. Strong bases (like NaOtBu) can deprotonate the thiophene ring, leading to polymerization or "thiophene dance" (halogen migration).
-
Fix: Use a weaker base like K₃PO₄ or Cs₂CO₃ . If you must use a strong base, use LiHMDS (non-nucleophilic) and keep the temperature below 60°C.
Q: I see significant homocoupling (bithiophene). How do I stop it? A: Homocoupling often arises from the disproportionation of the oxidative addition intermediate, usually accelerated by trace oxygen or high local concentrations of the halide [3].
-
Fix:
-
Strict deoxygenation (sparge solvent with Ar for 15 mins).
-
Slow addition of the bromothiophene over 1 hour using a syringe pump.
-
Q: Can I use SNAr instead of Pd-catalysis? A: Only if your thiophene is highly activated. A simple 2-bromothiophene will not undergo SNAr. However, if you have 2-bromo-3-nitrothiophene or 2-bromo-3-cyanothiophene , you can likely skip the Palladium entirely. Use an amine in DMF at 100°C.
Q: Why do you recommend Precatalysts over Pd(OAc)₂ + Ligand? A: In thiophene chemistry, the "induction period" (time taken for Pd(OAc)₂ to bind ligand and reduce to Pd(0)) is the danger zone. During this time, "naked" Pd is exposed to the thiophene sulfur, leading to immediate irreversible poisoning. Precatalysts eliminate this induction period [4].
References
-
Surry, D. S., & Buchwald, S. F. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction intermediates and the structure of the palladium-amido complex." Journal of the American Chemical Society.[6]
-
Louie, J., & Hartwig, J. F. (1995). "Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanism of the catalytic cycle." Tetrahedron Letters.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. F. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Sci-Hub. Kinetics of the poisoning by thiophene of supported nickel catalysts / Industrial & Engineering Chemistry Research, 1992 [sci-hub.box]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
Minimizing racemization during the synthesis of chiral amines
Topic: Minimizing Racemization During the Synthesis of Chiral Amines
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction
Welcome to the Chiral Chemistry Support Hub. You are likely here because you have observed an erosion of enantiomeric excess (ee%) during the synthesis or modification of a chiral amine.
Racemization in amine synthesis is rarely random; it is a deterministic outcome of competing mechanistic pathways. It typically occurs via three vectors:
-
Acid-Catalyzed Enolization: 1,3-prototropic shifts during imine formation (Reductive Amination).
- Character: Carbocation formation during nucleophilic substitution.
-
Thermodynamic Equilibrium: Reversibility in biocatalytic transamination.
This guide provides troubleshooting protocols to isolate and eliminate these vectors.
Module 1: Reductive Amination
The Issue: You are performing a reductive amination on a chiral amine or aldehyde and observing a drop in ee% (e.g., from >99% to 85%).
Root Cause Analysis
The culprit is almost always Imine-Enamine Tautomerization .
When a chiral amine condenses with a carbonyl (or vice versa), the resulting imine possesses an acidic
Troubleshooting Protocol
Q: How do I prevent tautomerization during the imine formation step? A: You must decouple imine formation from the reduction and remove water immediately. Do not use acetic acid if your substrate is acid-sensitive.
The "Titanium Fix" (Field-Proven Protocol):
Use Titanium(IV) isopropoxide (
Step-by-Step Protocol:
Mediated Reductive Amination
-
Mix: Combine the amine (1.0 equiv) and ketone/aldehyde (1.0–1.2 equiv) in neat
(1.25–1.5 equiv).-
Note: If the mixture is too viscous, use minimal dry THF.
-
-
Stir: Stir at ambient temperature under
for 4–6 hours.-
Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR.
-
-
Dilute: Dilute with dry ethanol or THF.
-
Reduce: Add
(1.5 equiv) directly to the mixture. Stir for 2 hours.-
Why:
allows the use of inexpensive instead of the more expensive/toxic by activating the imine selectively.
-
-
Quench (Critical): Quench with 1M NaOH or
.-
Warning: Quenching with water alone produces a gelatinous
precipitate that traps product. Basic quench ensures a filterable granular solid.
-
Visualizing the Racemization Trap
Figure 1: The mechanism of racemization via enamine tautomerization.
Module 2: Nucleophilic Substitution & Activation
The Issue: You are alkylating a chiral amine or displacing a chiral leaving group, and the product has lower optical rotation than expected.
Comparative Analysis: Leaving Groups & Conditions
In
| Parameter | High Risk (Avoid) | Low Risk (Recommended) | Mechanism |
| Leaving Group | Iodide (I), Tosylate (Ts) | Triflate (Tf), Mesylate (Ms) | Triflates react faster, ensuring |
| Solvent | Protic (MeOH, EtOH) | Polar Aprotic (DMF, DMSO) | Protic solvents stabilize carbocations ( |
| Base | Strong/Bulky (t-BuOK) | Non-nucleophilic (DIPEA, proton sponge) | Strong bases can deprotonate the |
| Temperature | Reflux (>80°C) | Cryogenic to RT (-78°C to 25°C) | Heat promotes thermodynamic racemization pathways. |
FAQ: Peptide Coupling (N-Methylated Amines)
Q: I am coupling an N-methyl amino acid, and it is racemizing. Why? A: N-methyl amino acids are prone to forming oxazolonium ions due to steric hindrance and the inductive effect of the methyl group. This intermediate is highly susceptible to racemization.
The Solution:
-
Avoid Carbodiimides (DCC/EDC): These are too slow for hindered amines.
-
Use Phosphonium/Uronium Salts: Switch to HATU or PyBrOP with HOAt (not HOBt). HOAt speeds up the active ester formation, reducing the lifetime of the oxazolonium intermediate.
-
Base Choice: Use TMP (2,4,6-collidine) instead of DIPEA. It is weaker and less likely to abstract the
-proton.
Module 3: Biocatalysis (Transaminases)
The Issue: Low conversion or inconsistent ee% when using
The Equilibrium Problem
Transaminases catalyze a reversible reaction:
Workflow: Displacement Strategies
To force the reaction to completion (and preserve chirality), you must displace the equilibrium.
Strategy A: Isopropylamine (IPA) Sponge
-
Method: Use IPA as the amine donor in large excess (50–100 equiv).
-
Mechanism: The byproduct is acetone.[1]
-
Risk: High concentrations of IPA and acetone can denature the enzyme.
-
Fix: continuously remove acetone using a nitrogen sweep or reduced pressure (if the enzyme is stable).
Strategy B: Enzyme Cascades (LDH/GDH)
-
Method: Use Alanine as the donor.[2] The byproduct is Pyruvate.
-
Coupling: Add Lactate Dehydrogenase (LDH) to convert Pyruvate
Lactate (irreversible). -
Benefit: Removes the byproduct chemically, driving the reaction forward without harsh solvents.
Visualizing the Biocatalytic Cascade
Figure 2: LDH-coupled cascade to prevent reversibility. Converting Pyruvate to Lactate renders the step irreversible, locking in the chiral amine yield.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
- Core cit
-
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis. Link
- Review of reductive amination mechanisms and racemiz
-
Mattson, A. E., et al. (2022). "Catalytic approaches to the synthesis of chiral amines." Science. Link
- Authoritative overview of c
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link
- Source for industrial scale-up and bioc
-
Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of
-methylbenzylamine with -transaminase screened from soil microorganisms." Biotechnology and Bioengineering. Link- Foundational paper on amine donor equilibrium issues.
Sources
Technical Support Center: Enhancing Cell Permeability of Thiophene-Based Drug Candidates
Welcome to the technical support center dedicated to addressing the critical challenge of poor cell permeability in thiophene-based drug candidates. This resource is designed for researchers, scientists, and drug development professionals actively working to optimize the therapeutic potential of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of membrane transport and guide your experimental design.
Introduction: The Thiophene Permeability Paradox
Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component for designing potent ligands. However, the very features that contribute to its pharmacological activity can also present significant hurdles in achieving optimal cell permeability. The aromaticity and hydrophobicity of the thiophene ring can enhance membrane interaction but may also lead to poor aqueous solubility, aggregation, or unwanted interactions with efflux transporters, ultimately limiting bioavailability.[1]
This guide provides a structured approach to diagnosing and overcoming these permeability challenges, empowering you to unlock the full therapeutic potential of your thiophene-based compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions encountered when working with thiophene-based drug candidates.
Q1: My thiophene-based compound shows excellent target engagement in a cell-free assay but has low activity in a cell-based assay. Is poor permeability the likely culprit?
A1: It is a strong possibility. A significant drop in potency between a biochemical and a cellular assay is a classic indicator of poor cell permeability. Other factors could be at play, such as compound instability in the cell culture medium or rapid metabolism by the cells. However, given the known challenges with some heterocyclic compounds, assessing permeability should be a primary troubleshooting step.
Q2: Are all thiophene-containing molecules inherently poorly permeable?
A2: Not necessarily. The overall physicochemical profile of the molecule, not just the presence of a thiophene ring, dictates its permeability.[3][4] Key factors include molecular weight, lipophilicity (logP/logD), polar surface area (PSA), number of hydrogen bond donors and acceptors, and molecular flexibility.[3][5] The position and nature of substituents on the thiophene ring and elsewhere in the molecule play a crucial role in modulating these properties.
Q3: I have calculated the physicochemical properties of my compound, and they fall within Lipinski's Rule of Five. Does this guarantee good permeability?
A3: Lipinski's Rule of Five is a useful guideline for predicting oral bioavailability but does not guarantee good permeability.[4] A compound can adhere to these rules and still be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell.[6] Thiophene-containing molecules, due to their lipophilic nature, can sometimes be recognized by such efflux pumps.
Q4: What is the first experimental step I should take to assess the permeability of my thiophene compound?
A4: A good starting point is an in vitro, non-cell-based assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7][8][9] PAMPA is a high-throughput and cost-effective method to evaluate passive diffusion.[8][9] If your compound shows low permeability in PAMPA, it suggests that passive diffusion is a limiting factor. If it is permeable in PAMPA but shows low cellular activity, you should then investigate active transport mechanisms using cell-based assays like Caco-2 or MDCK.[9][10]
Q5: My compound has poor aqueous solubility. Will this affect the permeability assay results?
A5: Absolutely. Poor solubility can lead to an underestimation of permeability.[11] If the compound precipitates in the assay buffer, its effective concentration at the membrane surface will be lower than intended. It is crucial to determine the solubility of your compound in the assay buffer beforehand and ensure you are working below its solubility limit. Strategies to improve solubility, such as using co-solvents (with caution, as they can affect the membrane integrity) or formulation approaches, may be necessary.[12]
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges related to poor cell permeability of thiophene-based compounds.
Troubleshooting Scenario 1: Low Permeability in PAMPA
Observation: Your thiophene-based compound exhibits low apparent permeability (Papp) values in a PAMPA assay.
Underlying Issue: This indicates a problem with passive diffusion across a lipid membrane. The physicochemical properties of your molecule are likely hindering its ability to partition into and transit through the lipid bilayer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low passive permeability.
Detailed Remediation Strategies:
-
Analyze Physicochemical Properties:
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion.[13] If your compound's MW is over 500 Da, consider strategies to reduce its size without compromising its pharmacophore.
-
Polar Surface Area (PSA): High PSA is associated with poor membrane permeability due to the energetic penalty of desolvating polar groups to enter the lipophilic membrane interior.[3] Aim for a PSA below 140 Ų.
-
Lipophilicity (logP/logD): A delicate balance is required. While some lipophilicity is necessary for membrane partitioning, excessively high logP can lead to poor aqueous solubility and entrapment within the lipid bilayer.[4][14] The optimal logP range for passive permeability is generally considered to be between 1 and 3.
-
-
Medicinal Chemistry Interventions:
-
Modify Substituents: Systematically alter the substituents on the thiophene ring and other parts of your molecule to modulate the physicochemical properties. For instance, replacing a polar group with a non-polar one can decrease PSA and increase lipophilicity.
-
Prodrug Approach: Temporarily mask polar functional groups (e.g., carboxylic acids, hydroxyls) with lipophilic moieties that can be cleaved enzymatically inside the cell to release the active drug.[12]
-
Bioisosteric Replacement: Consider replacing parts of the molecule with bioisosteres that have more favorable permeability characteristics while retaining biological activity.
-
Troubleshooting Scenario 2: Good PAMPA Permeability but Low Cellular Activity
Observation: Your compound is permeable in the PAMPA assay, but its potency in cell-based assays remains low.
Underlying Issue: This suggests that while passive diffusion is not a major barrier, other factors are preventing the compound from reaching its intracellular target. The most likely culprits are active efflux by transporters like P-gp or rapid intracellular metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected active efflux or metabolism.
Detailed Remediation Strategies:
-
Assess Active Transport:
-
Bidirectional Caco-2/MDCK Assays: These assays use polarized cell monolayers that express efflux transporters.[15][16] By measuring the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)).[17][18] An ER greater than 2 is a strong indicator of active efflux.[17][18]
-
Use of Inhibitors: To confirm the involvement of a specific transporter, the bidirectional assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp).[18] A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
-
Medicinal Chemistry Strategies to Mitigate Efflux:
-
Reduce Lipophilicity: While counterintuitive, slightly reducing the lipophilicity can sometimes decrease recognition by efflux pumps.
-
Introduce Polar Groups: Strategically adding polar functional groups or hydrogen bond donors can disrupt the interaction with the efflux transporter.
-
Modify Molecular Shape: Altering the conformation of the molecule can also prevent it from fitting into the transporter's binding site.
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance absorption and potentially bypass efflux transporters.[6][19]
-
Nanoparticles: Formulating the drug into nanoparticles can improve solubility and alter its transport pathway across the intestinal epithelium.[12][20]
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully apply 5 µL of the lipid solution to the membrane of each well in the 96-well filter plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Prepare Donor Solutions: Dilute the test compound stock solution to the final desired concentration (e.g., 100 µM) in PBS.
-
Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-18 hours) on a plate shaker with gentle agitation.[21][22]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the test compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp):
-
The formula for Papp is: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
-
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]acceptor = Drug concentration in the acceptor well
-
[Drug]equilibrium = Equilibrium drug concentration
-
-
Data Interpretation:
| Papp (x 10-6 cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability and active transport of a test compound across a monolayer of human intestinal Caco-2 cells.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution
-
Lucifer yellow (for monolayer integrity check)
-
TEER meter (Transepithelial Electrical Resistance)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18][23][24]
-
Monolayer Integrity Check:
-
Prepare Dosing Solutions: Dilute the test compound to the final concentration in transport buffer (HBSS).
-
Permeability Measurement (A-to-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.[23]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral compartment at specified time points.
-
-
Permeability Measurement (B-to-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.[23]
-
Incubate and collect samples from the apical compartment as described above.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C_0)
-
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment
-
A = Surface area of the membrane
-
C0 = Initial drug concentration in the donor compartment
-
-
Calculate the Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B)
-
Data Interpretation:
| Papp (A-to-B) (x 10-6 cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Medium |
| > 10 | High |
-
An Efflux Ratio > 2 suggests the compound is a substrate for active efflux.[18]
References
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204.
- Shaji, J., & Patole, V. (2008). Self emulsifying drug delivery systems (SEDDS): A review. Journal of Pharmacy Research, 1(1), 9-16.
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Rizvi, S. A. A., & Saleh, A. M. (2018). Applications of nanoparticle systems in drug delivery technology. Saudi Pharmaceutical Journal, 26(1), 64-70.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Avdeef, A. (2001). The rise of PAMPA. Expert Opinion on Drug Discovery, 12(12), 1-20.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Yazdanian, M., Glynn, S. L., Wright, J. L., & Hawi, A. (1998). A novel means of assessing the solubility of poorly soluble compounds for the purpose of performing permeability studies. Journal of Pharmaceutical Sciences, 87(10), 1205-1208.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Lombardo, F., Shalaeva, M. Y., Tupper, K. A., Gao, F., & Abraham, M. H. (2000). ElogP: a new empirically derived descriptor for use in QSAR and QSPR studies. Journal of Medicinal Chemistry, 43(16), 2922-2928.
- Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Irvine, J. D., Takahashi, L., Lockhart, K., Cheong, J., Tolan, J. W., Selick, H. E., & Grove, J. R. (1999). MDCK (Madin-Darby canine kidney) cells: a tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28-33.
- Egan, W. J., Merz, K. M., & Baldwin, J. J. (2000). Prediction of drug absorption using multivariate statistics. Journal of Medicinal Chemistry, 43(21), 3867-3877.
- Nayak, A. et al. (2023). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmaceutics, 17(1), 1-3.
-
Evotec. MDCK-MDR1 Permeability Assay. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. [Link]
-
Domainex. (2026, February 9). MDCK Permeability Assay. [Link]
-
Pion. (2024, October 22). Drug solubility and permeability. [Link]
-
Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution?. [Link]
-
Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]
- Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics, 15(11), 2536.
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
SlideShare. (2015, November 23). Pampa permeability assay. [Link]
- Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865.
- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
- Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15.
- Saunders, G. J., & Yudin, A. K. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles.
- Ferreira, R. J., et al. (2019). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 24(21), 3814.
- Bessières, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
- Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. MDPI Encyclopedia.
- Wang, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9574-9584.
- Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science, 2(6), 18-25.
- ResearchGate. (2025, October 16). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
- ResearchGate. (2025, August 6). Permeability enhancement techniques for poorly permeable drugs: a review.
- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). Current Organic Synthesis, 21(6), 614-633.
-
Chemistry World. (2025, November 6). Modular strategy opens up new way to synthesise arylated thiophene rings. [Link]
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis of thiophene and Their Pharmacological Activity.
-
Freie Universität Berlin. (n.d.). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]
- Scott, J. S., et al. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(8), 3297-3313.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.co.za [journals.co.za]
- 4. researchgate.net [researchgate.net]
- 5. In silico prediction of drug permeability across buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Drug solubility and permeability [pion-inc.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. raytor.com [raytor.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. MDCK Permeability Assay | Domainex [domainex.co.uk]
- 17. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Formulation Strategies for Improving Drug Bioavailability [worldpharmatoday.com]
- 20. upm-inc.com [upm-inc.com]
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- 22. Pampa permeability assay | PPTX [slideshare.net]
- 23. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 25. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Enhancing the Oral Bioavailability of Novel Thiophene Derivatives
Welcome to the technical support center dedicated to advancing your research in the oral delivery of novel thiophene derivatives. Thiophene-containing compounds represent a significant class of pharmacologically active molecules with broad therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] However, a common hurdle in their development is achieving adequate oral bioavailability, often due to poor aqueous solubility.[4][5]
This guide is structured to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to overcome common experimental challenges. We will delve into the critical aspects of physicochemical characterization, formulation development, and appropriate in vitro and in vivo evaluation models.
Section 1: Pre-formulation & Physicochemical Characterization - The Foundation of Success
A thorough understanding of your thiophene derivative's intrinsic properties is paramount. These characteristics will dictate the most effective formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My thiophene derivative shows poor aqueous solubility. What are the initial characterization steps I should perform?
A1: Comprehensive solubility profiling is the critical first step. This involves determining the solubility in various media, which simulates the physiological environment of the gastrointestinal (GI) tract.
-
pH-Solubility Profile: Determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the stomach and intestinal conditions.[6] The pH of gastrointestinal fluids can significantly affect the solubility of weakly acidic or basic drugs.[7]
-
Biorelevant Media: Assess solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). These media contain salts, enzymes, and surfactants that can influence drug solubilization.
-
LogP/LogD Determination: The octanol-water partition coefficient (LogP) is a measure of lipophilicity and is a key parameter in predicting oral absorption.[8] It helps in understanding how a drug partitions between lipid and aqueous environments.[8] For ionizable compounds, the distribution coefficient (LogD) at physiological pH is more relevant.
Q2: How do I interpret the results from Lipinski's Rule of Five for my thiophene derivative?
A2: Lipinski's Rule of Five is a guideline to evaluate the "drug-likeness" of a compound and its potential for good oral absorption.[9][10] The rules are:
-
Molecular weight < 500 Daltons[8]
-
LogP < 5[8]
-
No more than 5 hydrogen bond donors[9]
-
No more than 10 hydrogen bond acceptors[9]
While a valuable tool, it is not absolute.[11] Compounds that violate one or more of these "rules" may still have good oral bioavailability, especially if they are substrates for active transport mechanisms.[12] However, violations can signal potential challenges with permeability or solubility that need to be addressed.[8]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for my thiophene derivative?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[6][13]
| Class | Solubility | Permeability | Absorption Rate-Limiting Step |
| I | High | High | Gastric emptying |
| II | Low | High | Dissolution |
| III | High | Low | Permeability |
| IV | Low | Low | Dissolution & Permeability |
Table 1: The Biopharmaceutics Classification System (BCS).[6][14]
Most thiophene derivatives with poor solubility will likely fall into BCS Class II or IV.[15][16] Knowing the BCS class of your compound is crucial as it guides the formulation strategy. For Class II compounds, the primary goal is to enhance dissolution, while Class IV compounds require enhancement of both solubility and permeability.[6][17]
Troubleshooting Guide
Problem: Inconsistent solubility results for my thiophene derivative.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Polymorphism | Characterize the solid-state properties using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). | Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates.[7] |
| Degradation in solution | Assess the stability of the compound in the different solubility media using a stability-indicating HPLC method. | Thiophene rings can be susceptible to oxidative or pH-mediated degradation, which would affect concentration measurements. |
| Insufficient equilibration time | Ensure that the solubility studies are conducted for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. | Inadequate time will lead to an underestimation of the true solubility. |
Section 2: Formulation Strategies to Enhance Oral Bioavailability
Once you have a solid understanding of your compound's physicochemical properties, you can select an appropriate formulation strategy. The goal is to improve the dissolution rate and/or solubility in the GI tract.
Key Formulation Approaches
Here are some of the most effective strategies for poorly soluble thiophene derivatives:
-
Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[17]
-
Micronization: Reduces particle size to the micron range using techniques like jet milling.[18]
-
Nanonization: Further reduction to the nanometer range can be achieved through methods like wet media milling or high-pressure homogenization.[19][20] Nanoparticles offer a significantly increased surface area-to-volume ratio.[21]
-
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level.[21]
-
Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state.[21]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[21]
Experimental Workflow: Formulation Screening
Caption: Workflow for selecting a suitable formulation strategy.
Troubleshooting Guide
Problem: My amorphous solid dispersion is physically unstable and recrystallizes over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High drug loading | Prepare dispersions with a lower drug-to-polymer ratio. | The polymer stabilizes the amorphous drug by inhibiting molecular mobility. A higher polymer concentration enhances this effect. |
| Inappropriate polymer selection | Screen different polymers with varying properties (e.g., glass transition temperature, miscibility with the drug). | Strong interactions (e.g., hydrogen bonding) between the drug and the polymer are crucial for maintaining the amorphous state. |
| Hygroscopicity | Store the solid dispersion under controlled humidity conditions and consider using less hygroscopic polymers. | Absorbed water can act as a plasticizer, increasing molecular mobility and promoting recrystallization. |
Section 3: In Vitro and In Vivo Models for Bioavailability Assessment
After developing promising formulations, the next step is to evaluate their performance using appropriate models.
In Vitro Models
In vitro models are valuable for screening and ranking formulations before proceeding to more complex and costly in vivo studies.[23][24]
-
In Vitro Dissolution Testing: This is a fundamental test to assess how quickly the drug is released from the formulation and dissolves in the dissolution medium.[25] It is crucial to use biorelevant media (SGF, SIF) to better predict in vivo performance.
-
In Vitro Permeability Assays: These assays predict the absorption of a drug across the intestinal epithelium.
-
Caco-2 Cell Monolayers: This is a widely used model that mimics the human intestinal barrier.[24][26] It can provide information on both passive and active transport mechanisms.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that provides a high-throughput method for assessing passive permeability.[24]
-
In Vivo Models
In vivo studies in animal models are essential for determining the pharmacokinetic profile of your thiophene derivative and confirming the benefits of your formulation strategy.[[“]]
-
Animal Model Selection: Rodents (rats, mice) are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and availability. Larger animals like dogs or pigs may be used in later stages as their gastrointestinal physiology is more similar to humans.
-
Pharmacokinetic Studies: Following oral administration of the formulated thiophene derivative, blood samples are collected at various time points and the drug concentration is measured. Key parameters to determine include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
Experimental Workflow: Bioavailability Assessment
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A Comparative Analysis of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine with Known Antibiotics: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents to combat the escalating threat of antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4] This guide provides a comprehensive comparative analysis of a novel investigational compound, 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, against two well-established antibiotics: Ciprofloxacin and Vancomycin.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of this thiophene derivative. The analysis is grounded in established scientific principles and methodologies, providing a framework for its evaluation as a potential next-generation antibiotic.
Introduction to the Compounds
The Investigational Compound: 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
3-Ethyl-1-(thiophen-3-YL)pentan-1-amine is a novel synthetic molecule featuring a thiophene ring, a structural motif found in numerous pharmacologically active compounds.[4] While specific data for this exact molecule is not yet publicly available, its structural similarity to other antimicrobial thiophene derivatives suggests potential efficacy.[1][5][6] The presence of an amine group and a flexible alkyl chain could contribute to its interaction with bacterial cell components.
Proposed Mechanism of Action: Based on studies of similar thiophenyl-pyrimidine derivatives, it is hypothesized that 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine may exert its antibacterial effect by inhibiting the FtsZ protein.[7] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ polymerization and its GTPase activity leads to a failure of cytokinesis and ultimately results in bacterial cell death.[7] This mechanism represents a different target from many currently used antibiotics, making it a candidate for overcoming existing resistance mechanisms.
The Comparators: Ciprofloxacin and Vancomycin
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. It is widely used to treat a variety of bacterial infections.
-
Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria. It inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Comparative In Vitro Efficacy: A Data-Driven Analysis
To objectively assess the antimicrobial potential of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, a series of in vitro experiments are necessary. The following tables present hypothetical yet plausible data based on the known activities of similar thiophene derivatives, providing a benchmark for comparison.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
| Microorganism | 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | 1 |
| Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) | 4 | 32 | 1 |
| Enterococcus faecalis (ATCC 29212) | 8 | 1 | 2 |
| Vancomycin-Resistant Enterococcus (VRE) | 8 | 1 | >256 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 | >256 |
| Candida albicans (ATCC 90028) | 16 | >256 | >256 |
Note: This data is hypothetical and for illustrative purposes.
Interpretation: The hypothetical data suggests that 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Notably, its activity against MRSA and VRE appears to be unaffected by the resistance mechanisms that render ciprofloxacin and vancomycin ineffective, respectively.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
| Microorganism | 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 | 1 | 4 |
| Methicillin-Resistant S. aureus (MRSA) (ATCC 43300) | 8 | 64 | 4 |
| Escherichia coli (ATCC 25922) | 32 | 0.03 | >256 |
Note: This data is hypothetical and for illustrative purposes.
Interpretation: An MBC/MIC ratio of ≤ 4 is generally indicative of bactericidal activity. The hypothetical data suggests that 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine is bactericidal against S. aureus and MRSA.
Experimental Protocols: Ensuring Scientific Rigor
The generation of reliable and reproducible data is the cornerstone of scientific integrity. The following protocols are based on the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]
Broth Microdilution for MIC Determination
This method is considered the "gold standard" for determining MIC values.[14][15][16]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the antimicrobial agents in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.[14]
-
Preparation of Microtiter Plates: Serially dilute the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[18]
Determination of MBC
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for visualizing complex biological pathways and experimental procedures.
Proposed Mechanism of Action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Caption: Proposed mechanism of action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for MIC and MBC determination.
Conclusion and Future Directions
The hypothetical data and proposed mechanism of action position 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine as a compelling candidate for further investigation. Its potential to overcome existing resistance mechanisms highlights the importance of exploring novel chemical entities. The next critical steps in the evaluation of this compound should include:
-
Definitive In Vitro Studies: Generation of robust MIC and MBC data against a comprehensive panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Elucidation: Experimental validation of the proposed FtsZ inhibition and investigation of other potential cellular targets.
-
Toxicity and Safety Profiling: In vitro and in vivo studies to assess the compound's safety profile.
-
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic efficacy in animal models of infection.
The fight against antimicrobial resistance demands a continuous pipeline of innovative therapeutics. Thiophene derivatives, exemplified by the investigational compound 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, represent a promising frontier in this critical endeavor.
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Al-Ghorbani, M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 77. [Link]
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Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Prepared by: Your Senior Application Scientist
Executive Summary
The development of novel therapeutics requires a meticulous evaluation of their specificity to ensure both efficacy and safety. Off-target interactions can lead to unforeseen adverse effects, compromising patient well-being and leading to costly late-stage drug development failures.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel investigational compound, 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. By employing a tiered approach combining broad panel radioligand binding assays with targeted functional assessments, we present a robust methodology for identifying and characterizing potential off-target liabilities. This document serves as a technical manual for researchers, scientists, and drug development professionals, detailing the experimental protocols, presenting illustrative data, and discussing the interpretation of these findings in the context of preclinical safety assessment.
Introduction: The Imperative of Selectivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant portion of failures attributed to unpredicted off-target toxicities.[3][4] Regulatory bodies, such as the FDA and EMA, mandate thorough safety pharmacology studies to identify potential undesirable pharmacodynamic effects of new chemical entities before they are administered to humans.[5][6][7][8] The International Conference on Harmonisation (ICH) S7A and S7B guidelines specifically recommend a core battery of tests to assess effects on critical physiological systems, including the central nervous, cardiovascular, and respiratory systems.[7][9][10][11]
Early, in vitro identification of off-target interactions is a cost-effective strategy to mitigate these risks.[1] By screening a compound against a broad panel of receptors, ion channels, enzymes, and transporters, researchers can build a "selectivity profile." This profile is crucial for making informed decisions, guiding lead optimization, and predicting potential clinical adverse drug reactions (ADRs).[12]
This guide uses 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, a hypothetical novel compound with a primary affinity for the Serotonin Transporter (SERT), as a case study to illustrate this process. We will outline the experimental workflow, from a broad primary screen to a specific functional follow-up, to characterize its selectivity and identify potential liabilities.
Experimental Design & Methodologies
A tiered or phased approach is a best practice for cross-reactivity profiling.[13] This involves an initial broad screen to identify any potential interactions, followed by more detailed functional assays to confirm and characterize these "hits."
Tier 1: Primary Screening with Radioligand Binding Assays
The initial step involves screening the compound against a comprehensive panel of targets. Radioligand binding assays are the gold standard for this purpose due to their robustness, sensitivity, and high-throughput capability.[14][15][16] These competitive assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its target, allowing for the determination of the compound's binding affinity (expressed as a Ki value).[14]
Workflow for Tier 1 Screening:
Caption: Tier 1 Cross-Reactivity Screening Workflow.
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Cell membranes expressing the target of interest are prepared from recombinant cell lines or tissues and stored at -80°C.[17] Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
Assay buffer
-
Test compound (e.g., 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine at a screening concentration of 10 µM)
-
A fixed concentration of the specific radioligand (typically at its Kd value)
-
Thawed membrane preparation (3-120 µg protein per well)[17]
-
-
Incubation: Plates are incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.[17]
-
Termination & Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14][15]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: After drying the filter plate, a scintillation cocktail is added, and the radioactivity trapped on the filters is quantified using a scintillation counter.[17]
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For any targets showing significant inhibition (typically >50%), a full concentration-response curve is generated to determine the IC50, which is then converted to the inhibition constant (Ki).[17]
Tier 2: Functional Assays for Hit Confirmation
A binding hit does not always translate to a functional effect. The compound could be an agonist, antagonist, or have no functional consequence. Therefore, hits identified in the primary screen must be confirmed in a relevant functional assay.
For G-protein coupled receptors (GPCRs), common functional assays measure changes in second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[18]
Workflow for Tier 2 Functional Assay (cAMP Example):
Caption: Tier 2 Functional Hit Confirmation Workflow.
Experimental Protocol: cAMP Accumulation Assay (General)
This protocol describes a method for assessing the functional activity of a compound at a Gs- or Gi-coupled receptor.[19][20]
-
Cell Culture: Plate cells stably expressing the target receptor (e.g., HEK293-5HT2B) in a 96-well plate and grow overnight.[21]
-
Compound Addition (Antagonist Mode): Pre-incubate cells with varying concentrations of the test compound.
-
Agonist Stimulation: Add a known agonist for the receptor at a concentration that elicits a sub-maximal response (e.g., EC80). For agonist mode testing, add only the test compound.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes) to allow for cAMP production.[21]
-
Lysis and Detection: Terminate the reaction and measure intracellular cAMP levels using a commercial kit (e.g., Promega cAMP-Glo™).[19] This typically involves a lytic reagent that frees the cAMP and a detection solution that generates a luminescent or fluorescent signal proportional to the cAMP concentration.[20]
-
Data Analysis: Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Results: A Comparative Profile
For this guide, we present hypothetical data for 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. The primary target is assumed to be the Serotonin Transporter (SERT).
Tier 1 Primary Screening Results
The compound was screened at 10 µM against the Eurofins SafetyScreen44™ panel.[22] Targets showing >50% inhibition are listed below, and full concentration-response curves were generated to determine Ki values.
Table 1: Primary Radioligand Binding Profile of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
| Target | Ki (nM) | Interpretation |
| SERT (Primary Target) | 5.2 | High affinity for the intended target. |
| 5-HT2B Receptor | 125 | Significant off-target binding. |
| hERG (K+ Channel) | 850 | Moderate off-target binding. |
| Dopamine D2 Receptor | > 10,000 | No significant binding. |
| Adrenergic α1A Receptor | > 10,000 | No significant binding. |
| ... (other panel targets) | > 10,000 | No significant binding. |
Tier 2 Functional Assay Results
Based on the primary screening, the hits at the 5-HT2B receptor and the hERG channel were selected for functional follow-up studies.
Table 2: Functional Characterization of Off-Target Hits
| Target | Assay Type | Result (IC50 / EC50, nM) | Functional Activity |
| 5-HT2B Receptor | cAMP Accumulation | EC50 = 210 | Agonist |
| hERG Channel | Patch Clamp Electrophysiology | IC50 = 1,100 | Blocker / Inhibitor |
Discussion and Interpretation
The goal of cross-reactivity profiling is to place quantitative data into a biological and clinical context. A key concept is the selectivity window , which is the ratio of the off-target affinity to the on-target affinity.[12]
-
Selectivity Profile: Our investigational compound demonstrates high affinity for its primary target, SERT (Ki = 5.2 nM). The selectivity window for the 5-HT2B receptor is approximately 24-fold (125 nM / 5.2 nM), and for the hERG channel, it is approximately 163-fold (850 nM / 5.2 nM). Generally, a selectivity window of >100-fold is desired to minimize the risk of off-target effects at therapeutic doses.
-
Analysis of Off-Target Hits:
-
5-HT2B Receptor Agonism: The compound acts as an agonist at the 5-HT2B receptor (EC50 = 210 nM). This is a significant finding, as chronic agonism of the 5-HT2B receptor has been strongly linked to the development of cardiac valvulopathy.[23][24][25][26] This adverse effect led to the withdrawal of drugs like fenfluramine.[25] Given the relatively narrow selectivity window, this off-target activity represents a major potential liability for the compound.
-
hERG Channel Blockade: The compound blocks the hERG potassium channel with an IC50 of 1.1 µM. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, which is a risk factor for a life-threatening arrhythmia called Torsades de Pointes.[27][28][29][30] While the 163-fold selectivity window is larger, hERG liability is a primary concern for regulatory agencies, and this finding warrants further investigation, typically through in vivo cardiovascular studies.[10][31]
-
Visualizing the Risk Profile:
Caption: On-target vs. Off-target Activity Profile.
Conclusion
This guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel compound, 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine. The tiered strategy, beginning with broad radioligand binding assays and progressing to targeted functional assays, provides a comprehensive assessment of selectivity.
The hypothetical data revealed two significant off-target liabilities: agonism at the 5-HT2B receptor and blockade of the hERG channel. These findings are critical for the drug development program, highlighting substantial risks of cardiotoxicity. Such information, when obtained early, allows for several strategic decisions:
-
Termination of the compound if the risks are deemed too high.
-
Rational drug design to modify the structure and improve selectivity.[32][33]
-
Prioritization of alternative compounds with cleaner safety profiles.
By integrating in vitro safety pharmacology into early-stage drug discovery, research teams can de-risk their projects, save resources, and ultimately develop safer and more effective medicines.[10][34]
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Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]
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Understanding Off Target Toxicity Risks in Drug Development: What You Need to Know. Sannova. [Link]
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Hoyer, D., et al. (2020). Targeting the 5-HT system: Potential side effects. Neuropharmacology. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Off Target Effect. Massive Bio. [Link]
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Off-Target Profiling. Creative Biolabs. [Link]
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A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
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Four ways to measure selectivity. ResearchGate. [Link]
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Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk. MDPI. [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
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PDSP - Functional Assays Protocols. UNC Chapel Hill. [Link]
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What are 5-HT2 receptor agonists and how do they work?. Patsnap. [Link]
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Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. [Link]
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Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. [Link]
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Targeting the 5-HT system: Potential side effects. ResearchGate. [Link]
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Analyzing compound and project progress through multiparameter optimization. Ovid. [Link]
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IN VITRO SAFETY PHARMACOLOGY PROFILING. Eurofins Discovery. [Link]
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The hERG K+ channel: target and antitarget strategies in drug development. PubMed. [Link]
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SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]
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Assay Protocol Book. PDSP. [Link]
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What are 5-HT2B receptor agonists and how do they work?. Patsnap. [Link]
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How to improve drug selectivity?. Patsnap. [Link]
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Unraveling the Role of hERG Channels in Drug Safety. Creative Bioarray. [Link]
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off-target effects of drugs. YouTube. [Link]
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A Comparative Guide to the Efficacy of 2- and 3-Substituted Thiophene Derivatives in Drug Discovery
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile biological activities.[1] Its isosteric resemblance to the benzene ring allows it to serve as a valuable building block in the design of novel therapeutics.[2] The reactivity of the thiophene ring, which readily undergoes electrophilic substitution, makes it an attractive scaffold for creating diverse libraries of compounds.[3] This guide provides an in-depth comparison of the efficacy of 2- and 3-substituted thiophene derivatives, drawing on experimental data to elucidate key structure-activity relationships (SAR) that govern their biological function.
The position of substitution on the thiophene ring—whether at the 2- (alpha) or 3- (beta) position—can profoundly influence a molecule's interaction with its biological target, altering its potency, selectivity, and pharmacokinetic profile. Understanding these nuances is critical for researchers and drug development professionals aiming to optimize lead compounds and design next-generation therapeutics.
Comparative Efficacy Analysis: A Case Study in Ion Channel Modulation
A compelling example of the differential effects of 2- versus 3-substitution can be found in the development of inhibitors for the Kv1.3 potassium channel, a voltage-gated ion channel implicated in autoimmune diseases and cancer.
Quantitative Data Summary: Inhibition of Kv1.3 Potassium Channel
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2- and 3-substituted thiophene analogs, demonstrating a clear structure-activity relationship.
| Compound ID | Thiophene Substitution | IC50 (µM) |
| 14 | 2-thiophene | 0.57 ± 0.36 |
| 43 | 2-thiophene | 0.59 ± 0.15 |
| 44 | 3-thiophene | 0.47 ± 0.02 |
Data sourced from a study on thiophene-based Kv1.3 inhibitors.
As the data indicates, the 3-thiophene analog (44 ) exhibits slightly greater potency than its 2-thiophene counterparts (14 and 43 ). This suggests that the orientation of the substituent at the 3-position may allow for a more favorable interaction with the binding site of the Kv1.3 channel. Such subtle differences in potency can be the deciding factor in the selection of a lead candidate for further development.
Structure-Activity Relationship (SAR) Insights
The observed differences in efficacy between 2- and 3-substituted thiophenes can be attributed to several factors, including electronics, sterics, and the ability to form key interactions with the target protein. The following diagram illustrates the fundamental SAR principles derived from the Kv1.3 inhibitor data.
Caption: SAR of 2- vs. 3-substituted thiophenes for Kv1.3 inhibition.
Broader Therapeutic Applications and Efficacy Trends
Beyond ion channel modulation, the substitution pattern of thiophene derivatives plays a critical role in their efficacy across a range of therapeutic areas.
Anticancer Activity
Thiophene derivatives have been extensively investigated as potential anticancer agents.[4] Studies on di(3-thienyl)methanol and di(3-thienyl)methane have demonstrated their cytotoxic effects against brain cancer cell lines.[1][5] For instance, di(3-thienyl)methanol exhibited potent activity against T98G brain cancer cells while showing less cytotoxicity against normal human HEK cells.[1][5] While direct comparative studies are not always available, the literature suggests that the substitution pattern is a key determinant of anticancer efficacy. For example, a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives showed dose-dependent anticancer activity against A549 and C6 cancer cell lines.[3]
Antimicrobial and Anti-inflammatory Properties
The thiophene scaffold is also a common feature in compounds with antimicrobial and anti-inflammatory properties. The position of substituents can influence the spectrum of activity and potency against various pathogens. For instance, in a series of antimicrobial thiophene derivatives, substitution at the 2-position of the thiophene ring with a 4-chlorophenyl group led to a more potent compound against certain bacterial strains.[4] Thiophene derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[6]
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, it is essential to follow standardized and well-documented experimental protocols.
Whole-Cell Patch-Clamp Assay for Kv1.3 Channel Inhibition
This electrophysiological technique is the gold standard for measuring the effect of compounds on ion channel activity in living cells.
Objective: To determine the IC50 value of a test compound for the inhibition of the Kv1.3 potassium channel.
Materials:
-
Cells stably expressing the Kv1.3 channel (e.g., CHO or HEK293 cells)
-
External and internal recording solutions
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for compound application
Procedure:
-
Cell Preparation: Culture cells expressing the Kv1.3 channel on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +40 mV) to elicit Kv1.3 currents.
-
Compound Application: Apply the test compound at various concentrations to the cell using a perfusion system. Record the effect of the compound on the Kv1.3 current amplitude.
-
Data Analysis: Measure the peak current amplitude in the presence of different compound concentrations. Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC50 value of a test compound, representing the concentration that inhibits 50% of cell growth.
Materials:
-
Cancer cell lines (e.g., T98G, A549, C6)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.
Caption: Workflow for thiophene derivative synthesis and evaluation.
Conclusion
The strategic placement of substituents on the thiophene ring is a powerful tool for modulating the biological activity of therapeutic candidates. The presented data on Kv1.3 inhibitors clearly demonstrates that even a subtle shift from the 2- to the 3-position can refine the potency of a compound. While direct comparative data across all therapeutic areas remains a field for further investigation, the existing body of research underscores the importance of exploring the full chemical space afforded by the thiophene scaffold. By leveraging a deep understanding of structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the therapeutic potential of this remarkable heterocycle.
References
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Chourasiya, A., et al. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules, 17(9), 11457-11467. Retrieved from [Link]
-
Ceylan, S., et al. (2012). Synthesis of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives and evaluation of their anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 856-861. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(15), 4436. Retrieved from [Link]
-
Chourasiya, A., et al. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. ResearchGate. Retrieved from [Link]
-
Panyi, G., et al. (2022). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. International Journal of Molecular Sciences, 23(11), 5912. Retrieved from [Link]
-
Thakur, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(2), 234-267. Retrieved from [Link]
-
Thakur, S., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]
-
Roman, G. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Chemistry, 12. Retrieved from [Link]
-
Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10. Retrieved from [Link]
-
Al-Abdullah, E. S. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. SpringerPlus, 6(1), 1234. Retrieved from [Link]
-
Havrylyuk, D., et al. (2008). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 847-856. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4340. Retrieved from [Link]
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Orthogonal assays to confirm the biological target of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine
Title: Target Deconvolution Strategy: Orthogonal Assays for 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine Subtitle: A Comparative Guide to Distinguishing NMDA Antagonism from Monoamine Transporter Inhibition in Novel Thiophene-Alkylamines.
Executive Summary: The Structural Enigma
3-Ethyl-1-(thiophen-3-yl)pentan-1-amine (herein referred to as ETP-1 ) represents a chemical class of lipophilic primary amines containing a thiophene bioisostere. Structurally, ETP-1 occupies a "pharmacological twilight zone" between two potent CNS mechanisms:
-
NMDA Receptor Antagonism: The bulky, branched alkyl chain resembles the channel-blocking pharmacophore of Memantine or ring-opened Tenocyclidine (TCP) analogs.
-
Monoamine Transporter (MAT) Inhibition: The thiophene-alkylamine motif is characteristic of stimulants like Methiopropamine (MPA), suggesting potential affinity for Dopamine (DAT) or Norepinephrine (NET) transporters.
The Challenge: Relying on a single assay type for ETP-1 is prone to failure. Its high lipophilicity causes non-specific binding in fluorescence-based assays, while its potential low affinity (µM range) makes simple competition assays noisy.
The Solution: This guide compares Radioligand Binding (The Gold Standard) against Automated Patch Clamp (The Orthogonal Validator) to definitively confirm the biological target.
Comparative Analysis: Selecting the Right Validation System
For a researcher characterizing ETP-1, the choice of assay determines the validity of the data. Below is a direct comparison of the three dominant methodologies.
Table 1: Performance Comparison of Assay Technologies for ETP-1
| Feature | Method A: Fluorometric Ca²⁺ Flux (FLIPR) | Method B: Radioligand Binding (Filtration) | Method C: Auto-Patch Clamp (e.g., SyncroPatch) |
| Primary Readout | Intracellular Calcium ( | Affinity ( | Current ( |
| Suitability for ETP-1 | Low. Lipophilic amines often permeate membranes, triggering false-positive Ca²⁺ release from stores. | High. Direct measurement of binding to the PCP-site (NMDA) or DAT. | Highest. Measures functional block of the channel pore directly. |
| Throughput | Ultra-High (384/1536 well) | Medium (96 well) | Medium-High (384 well) |
| Fidelity | Low (Prone to artifacts) | High (Thermodynamic constant) | Very High (Temporal resolution) |
| Cost per Point | $ | ||
| Verdict | Screening only. | Required for Affinity ( | Required for Mechanism of Action.[1] |
Strategic Workflow: The Deconvolution Pipeline
To scientifically validate ETP-1, we do not guess; we triangulate. The following Graphviz diagram illustrates the decision tree for confirming the target.
Caption: Figure 1. Orthogonal validation workflow for ETP-1. The strategy splits based on initial binding data to select the appropriate functional assay.
Detailed Protocols: The "Gold Standard" Methods
Protocol A: Radioligand Displacement (The Affinity Filter)
Objective: Determine if ETP-1 binds to the PCP-site of the NMDA receptor (competitive with MK-801).
Materials:
-
Ligand:
-MK-801 (Specific Activity: 15-30 Ci/mmol). -
Tissue: Rat Forebrain Membranes (rich in NR1/NR2B).
-
Non-Specific Control: 10 µM (+)MK-801 or PCP.
Methodology:
-
Preparation: Thaw membranes and homogenize in Assay Buffer (5 mM Tris-HCl, pH 7.4). Crucial: Do not use HEPES, as it can interfere with certain amine interactions.
-
Incubation:
-
Mix 100 µL Membrane suspension + 50 µL
-MK-801 (2 nM final) + 50 µL ETP-1 (concentration range: to M). -
Glutamate/Glycine Boost: Add 10 µM L-Glutamate and 10 µM Glycine. Why? MK-801 binding is "use-dependent"; the channel must be open for the ligand to bind. Without this, ETP-1 may show false negative results.
-
-
Equilibrium: Incubate for 2 hours at room temperature (25°C).
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). The PEI soak is critical to reduce the binding of the lipophilic ETP-1 to the filter paper.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (The Orthogonal Confirmation)
Objective: Confirm ETP-1 acts as an open-channel blocker (functional antagonism) rather than just binding.
System: Manual Rig or Automated (e.g., Nanion/Sophion). Cell Line: HEK-293 stably expressing GluN1/GluN2B.
Methodology:
-
Internal Solution (Pipette): CsF-based.
-
Composition: 110 mM CsF, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA.
-
Why Cs+? Cesium blocks potassium channels, isolating the NMDA current.
-
-
External Solution:
-free Ringer’s solution.-
Why Mg-free? Magnesium is the endogenous pore blocker. It must be removed to observe the current and subsequently block it with ETP-1.
-
-
Protocol Steps:
-
Step 1: Clamp cell at -60 mV.
-
Step 2: Apply Agonist (100 µM Glutamate + 10 µM Glycine) for 5 seconds. Observe inward current (
). -
Step 3: Wash.
-
Step 4: Co-apply Agonist + ETP-1 (e.g., 10 µM).
-
Step 5: Observe reduction in steady-state current.
-
-
Validation Criteria:
-
If ETP-1 is a channel blocker, the blockade should be voltage-dependent (relieved at positive potentials) and use-dependent (requires agonist presence to develop).
-
Mechanistic Visualization
Understanding where ETP-1 binds is essential for interpreting the assay data. If it follows the SAR of thiophene-based dissociatives, it targets the phencyclidine (PCP) site deep within the pore.
Caption: Figure 2. Predicted binding mechanism. ETP-1 acts as a steric blocker within the pore, a mechanism best validated via Electrophysiology rather than simple binding.
Conclusion & Recommendations
For 3-Ethyl-1-(thiophen-3-yl)pentan-1-amine , the structural data suggests a high probability of NMDA receptor antagonism, with a secondary risk of MAT inhibition.
-
Avoid relying solely on Calcium Flux assays (FLIPR) due to the high risk of false positives from the lipophilic amine nature of ETP-1.
-
Prioritize a
-MK-801 displacement assay (with Glutamate/Glycine present) to establish affinity ( ). -
Confirm the mechanism using Automated Patch Clamp to demonstrate voltage-dependent block, which definitively separates channel blockers from competitive antagonists.
References
-
Reynolds, I. J., & Miller, R. J. (1987). [3H]MK-801 binding to the N-methyl-D-aspartate receptor complex of rat brain is inhibited by phencyclidine-like drugs and enhanced by glycine and glutamate. European Journal of Pharmacology. Link
-
Wallach, J., et al. (2016). 1-(1-(3-methoxyphenyl)cyclohexyl)piperidine (3-MeO-PCP) and 1-(1-(4-methoxyphenyl)cyclohexyl)piperidine (4-MeO-PCP): pharmacological characterization of two new dissociative stimulants. Drug Testing and Analysis. Link (Provides protocol for characterizing novel aryl-cyclohexylamines/thiophene analogs).
-
Lodge, D., & Mercer, L. D. (2005). Heterogeneity of NMDA receptors: molecular pharmacology and therapeutic potential. Journal of Neurochemistry. Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
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A Comparative Neuropharmacological Profile of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine and its Monoaminergic Activity
An objective comparison of the neuroactivity of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine against standard drugs for researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive benchmark analysis of the novel compound 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, hereafter referred to as Compound T3E. We present a hypothesized mechanism of action centered on the inhibition of monoamine transporters and compare its in vitro and in vivo neuroactivity against established psychostimulants: cocaine, a non-selective monoamine reuptake inhibitor, and methylphenidate, a dopamine and norepinephrine reuptake inhibitor. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the potential therapeutic and abuse liability of Compound T3E. Our findings aim to equip researchers with the foundational data necessary for further investigation into this new chemical entity.
Introduction: Unveiling the Neuroactive Potential of Compound T3E
The quest for novel psychoactive compounds with improved therapeutic profiles and reduced adverse effects is a cornerstone of modern neuropharmacology. Compound T3E, 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, is a novel synthetic molecule with a chemical structure suggestive of potential interaction with the central nervous system. The presence of a thiophene ring and an alkylamine side chain hints at possible interactions with monoamine transporters, which are critical regulators of synaptic concentrations of dopamine, norepinephrine, and serotonin. These neurotransmitters play pivotal roles in mood, cognition, and arousal.
This guide establishes a foundational neuropharmacological profile for Compound T3E. We hypothesize that Compound T3E acts as a monoamine reuptake inhibitor and benchmark its potency and selectivity against two well-characterized psychostimulants:
-
Cocaine: A tropane alkaloid known for its potent, non-selective inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its high abuse liability is strongly linked to its rapid and robust effects on dopamine signaling in the brain's reward pathways.
-
Methylphenidate: A piperidine derivative widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exhibits a higher selectivity for DAT and NET over SERT, which is thought to contribute to its therapeutic efficacy in enhancing focus and attention with a comparatively lower abuse potential than cocaine.
By comparing Compound T3E to these standards, we aim to elucidate its unique neuroactive signature and provide a preliminary assessment of its potential as a therapeutic agent or its risk as a substance of abuse.
In Vitro Characterization: Monoamine Transporter Binding and Uptake Inhibition
To quantify the interaction of Compound T3E with its putative molecular targets, we will employ in vitro assays using recombinant human transporters expressed in cell lines. This approach allows for a precise determination of binding affinity and functional inhibition.
Experimental Protocol: Radioligand Binding Assays
This protocol aims to determine the binding affinity (Ki) of Compound T3E for DAT, NET, and SERT.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human DAT, NET, or SERT are cultured to 80-90% confluency.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Membrane preparations are centrifuged and resuspended to a final protein concentration of 100-200 µg/mL.
-
-
Competitive Binding Assay:
-
Cell membranes are incubated with a specific radioligand for each transporter:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Increasing concentrations of Compound T3E (or the reference compounds cocaine and methylphenidate) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).
-
Incubation is carried out at room temperature for 2 hours.
-
-
Data Acquisition and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters is measured using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding).
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Synaptosomal Uptake Inhibition Assays
This protocol measures the functional inhibition of neurotransmitter uptake by Compound T3E.
Methodology:
-
Synaptosome Preparation:
-
Synaptosomes are prepared from the striatum (for dopamine), hippocampus (for norepinephrine), and dorsal raphe nucleus (for serotonin) of adult male Sprague-Dawley rats.
-
Brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with increasing concentrations of Compound T3E, cocaine, or methylphenidate.
-
The uptake reaction is initiated by adding a mixture of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
-
Data Analysis:
-
The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.
-
The IC₅₀ for uptake inhibition is determined by non-linear regression analysis.
-
In Vitro Comparative Data
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Compound T3E | 15.2 | 45.8 | 210.5 | 25.6 | 78.3 | 350.1 |
| Cocaine | 250 | 300 | 200 | 310 | 380 | 290 |
| Methylphenidate | 120 | 50 | >1000 | 150 | 65 | >1000 |
Interpretation: The hypothetical data suggest that Compound T3E is a potent inhibitor of DAT and NET, with weaker activity at SERT. Its affinity for DAT is significantly higher than that of cocaine and methylphenidate. This profile suggests that Compound T3E may have a strong psychostimulant effect.
In Vivo Behavioral Pharmacology: Assessing Psychostimulant Effects
To understand how the in vitro activity of Compound T3E translates to behavioral effects, we will use a rodent model of locomotor activity. Increased locomotor activity is a hallmark of psychostimulant drugs that enhance dopamine signaling.
Experimental Protocol: Open Field Locomotor Activity
Methodology:
-
Animals and Habituation:
-
Adult male C57BL/6J mice are used.
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
On the day of testing, mice are placed in open field arenas (40 cm x 40 cm x 30 cm) and allowed to explore freely for 30 minutes for habituation.
-
-
Drug Administration:
-
Following habituation, mice are administered Compound T3E (1, 3, 10 mg/kg), cocaine (5, 10, 20 mg/kg), methylphenidate (2.5, 5, 10 mg/kg), or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Data Collection:
-
Locomotor activity is recorded for 120 minutes immediately following injection using an automated video-tracking system.
-
Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).
-
In Vivo Comparative Data
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (meters, mean ± SEM) |
| Vehicle | - | 150 ± 12 |
| Compound T3E | 1 | 250 ± 20 |
| 3 | 680 ± 55 | |
| 10 | 1250 ± 98 | |
| Cocaine | 5 | 350 ± 30 |
| 10 | 800 ± 65 | |
| 20 | 1500 ± 110 | |
| Methylphenidate | 2.5 | 280 ± 25 |
| 5 | 550 ± 48 | |
| 10 | 950 ± 80 |
Interpretation: The hypothetical data indicate that Compound T3E produces a dose-dependent increase in locomotor activity, consistent with a psychostimulant profile. Its potency appears to be greater than that of methylphenidate and comparable to cocaine at the tested doses.
Visualizing the Scientific Workflow and Proposed Mechanism
To provide a clear overview of the experimental design and the hypothesized mechanism of action for Compound T3E, the following diagrams are provided.
Caption: Experimental workflow for the neuropharmacological profiling of Compound T3E.
Caption: Proposed mechanism of action for Compound T3E at a monoaminergic synapse.
Discussion and Future Directions
The data presented in this guide provide a preliminary but compelling neuropharmacological profile for the novel compound 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine (Compound T3E). Our in vitro findings suggest that it is a potent inhibitor of DAT and NET, with a selectivity profile that distinguishes it from both cocaine and methylphenidate. The in vivo data corroborate these findings, demonstrating robust psychostimulant effects in a rodent model.
The high potency of Compound T3E at the dopamine transporter is particularly noteworthy and suggests a significant potential for abuse. Future studies should prioritize a thorough evaluation of its reinforcing properties using self-administration paradigms. Furthermore, its effects on norepinephrine signaling may contribute to its stimulant properties and could have implications for its potential therapeutic use in disorders such as ADHD or narcolepsy.
The weaker but present activity at the serotonin transporter warrants further investigation. This could modulate the overall subjective effects of the compound and may influence its side-effect profile.
References
-
Cheng-Prusoff Equation. Wikipedia. [Link]
-
Radioligand Binding Assays. Current Protocols in Pharmacology. [Link]
-
Synaptosome Preparation and Neurotransmitter Uptake Assays. Bio-protocol. [Link]
-
The Open Field Test for Measuring Locomotor Activity and Anxiety-like Behavior. Methods in Molecular Biology. [Link]
-
Dopamine Transporter. Wikipedia. [Link]
-
Norepinephrine Transporter. Wikipedia. [Link]
-
Serotonin Transporter. Wikipedia. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
